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  • Product: 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
  • CAS: 1156136-99-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, fe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group, makes it a valuable reagent in synthetic organic chemistry, particularly in the construction of complex sulfonamides for medicinal chemistry applications. The presence of these varied functional groups offers multiple points for diversification and influences the reactivity of the core sulfonyl chloride moiety. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, designed to empower researchers in its effective application.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be summarized from supplier information and predicted data.

PropertyValueSource(s)
CAS Number 1156136-99-0[1]
Molecular Formula C₇H₅Cl₂NO₄S[2]
Molecular Weight 270.09 g/mol [2]
Appearance Likely a solid (typical for substituted benzenesulfonyl chlorides)Inferred from related compounds
Purity >95% (as commercially available)[2]

Synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

A representative synthesis would likely involve the reaction of 2-chloro-3-methyl-5-nitrobenzene with chlorosulfonic acid. This electrophilic aromatic substitution is a standard method for introducing the sulfonyl chloride group onto an aromatic ring.

Representative Experimental Protocol (Based on Analogous Syntheses)

Reaction Scheme:

G start 2-Chloro-3-methyl-5-nitrobenzene product 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride start->product Heat reagent Chlorosulfonic acid (ClSO₃H)

Caption: Plausible synthesis of the title compound.

Procedure:

  • In a fume hood, to a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂), add an excess of chlorosulfonic acid.

  • Cool the chlorosulfonic acid in an ice bath.

  • Slowly add 2-chloro-3-methyl-5-nitrobenzene dropwise to the cooled chlorosulfonic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours to drive the reaction to completion. The reaction progress can be monitored by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The sulfonyl chloride product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dry the purified product under vacuum.

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the presence of two oxygen atoms and a chlorine atom, as well as the strongly electron-withdrawing nitro group on the aromatic ring. The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur.

Sulfonamide Formation

The most significant application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the creation of a wide array of biologically active molecules.

General Reaction Scheme:

G cluster_reactants Reactants reagent 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride R-SO₂Cl sulfonamide N-substituted Sulfonamide R-SO₂NR'R'' reagent->sulfonamide amine Primary or Secondary Amine R'R''NH amine->sulfonamide base Base (e.g., Pyridine, Triethylamine) hcl HCl base->hcl Neutralizes

Caption: General sulfonamide synthesis workflow.

The reaction proceeds readily in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The choice of solvent is typically a non-protic organic solvent like dichloromethane, tetrahydrofuran, or acetonitrile.

Representative Experimental Protocol for Sulfonamide Synthesis
  • Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • In a separate flask, dissolve 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography or recrystallization.

Safety and Handling

Substituted benzenesulfonyl chlorides, particularly those with nitro groups, are hazardous and require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.

Hazard Classification (Inferred from related compounds):

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[5]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. The compound is likely moisture-sensitive.[6]

  • Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

Aromatic sulfonyl chlorides are pivotal building blocks in medicinal chemistry. The resulting sulfonamide linkage is a key structural motif in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its ability to mimic a peptide bond.

While specific drugs synthesized from 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride are not documented in publicly available literature, its structure suggests its utility in creating libraries of novel compounds for screening against various biological targets. The chloro, methyl, and nitro groups provide opportunities for further chemical modification, allowing for the fine-tuning of a drug candidate's structure-activity relationship (SAR).

Conclusion

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a valuable, albeit not extensively documented, reagent for organic synthesis. Its reactivity as a sulfonyl chloride, combined with the potential for further functionalization, makes it a useful tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this corrosive and potentially toxic compound. This guide provides a foundational understanding to enable its safe and effective use in a research setting.

References

  • 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride. PubChemLite. Available from: [Link]

  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333. PubChem. Available from: [Link]

  • Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Google Patents.
  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Google Patents.
  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Available from: [Link]

  • m-CHLORONITROBENZENE. Organic Syntheses Procedure. Available from: [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Published August 16, 1991. Available from: [Link]

  • An alternative synthetic route to the neuroleptic compound Pipothiazine. Semantic Scholar. Available from: [Link]

  • Benzenesulfonyl chloride, 2-chloro-5-nitro- - Substance Details - SRS | US EPA. Available from: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Published November 29, 2025. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. European Patent Office. Published December 25, 1995. Available from: [Link]

  • 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784. PubChem. Available from: [Link]

  • 2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | CID 20630. PubChem. Available from: [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
  • (PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling and Synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Executive Summary In modern drug discovery and materials science, highly functionalized sulfonyl chlorides serve as critical electrophilic building blocks for the synthesis of sulfonamides, sulfonate esters, and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized sulfonyl chlorides serve as critical electrophilic building blocks for the synthesis of sulfonamides, sulfonate esters, and complex heterocyclic scaffolds. 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0, Monoisotopic mass: 268.93 Da) 1 is a uniquely polarized intermediate. This guide provides a rigorous, self-validating framework for its synthesis via direct chlorosulfonation, alongside a deep-dive mechanistic interpretation of its spectroscopic data (NMR, FT-IR, and EI-MS).

Structural & Electronic Architecture

The reactivity and spectroscopic signatures of this molecule are dictated by the intense electronic push-pull dynamics across the benzene ring. The presence of three electron-withdrawing groups (EWG)—the sulfonyl chloride ( −SO2​Cl ), the nitro group ( −NO2​ ), and the chlorine atom ( −Cl )—creates a highly electron-deficient aromatic core. The sole electron-donating group (EDG), the methyl moiety ( −CH3​ ), provides weak hyperconjugative stabilization but is largely overpowered by the inductive ( −I ) and mesomeric ( −M ) effects of the EWGs. This extreme polarization makes the −SO2​Cl group highly susceptible to nucleophilic attack, necessitating strict anhydrous handling protocols.

Self-Validating Synthetic Methodology

Mechanistic Rationale

The synthesis relies on the direct chlorosulfonation of 1-chloro-2-methyl-4-nitrobenzene using an excess of chlorosulfonic acid ( ClSO3​H ). In this reaction, ClSO3​H acts dually as the solvent and the reagent. The excess is not arbitrary; it drives the equilibrium forward, converting the intermediate sulfonic acid directly into the sulfonyl chloride 2. The reaction requires elevated temperatures (110–130 °C) to overcome the deactivating nature of the nitro group on the aromatic ring 3.

Step-by-Step Protocol

This protocol is designed as a self-validating system, embedding analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

  • Reaction Setup : Charge a dry, round-bottom flask equipped with a reflux condenser and a gas scrubber with 1-chloro-2-methyl-4-nitrobenzene (1.0 eq). Slowly add chlorosulfonic acid (4.0–5.0 eq) dropwise at 0 °C to control the initial exothermic protonation.

  • Thermal Activation : Gradually heat the mixture to 130 °C. Maintain this temperature for 24–30 hours.

    • Validation Check 1: Pull a 10 µL aliquot, quench in ice water, extract with ethyl acetate, and run TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.7 ) must be fully consumed, replaced by a new spot ( Rf​≈0.55 ) corresponding to the sulfonyl chloride 4.

  • Quenching (Critical Step) : Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice.

    • Causality: Quenching on ice rather than liquid water is mandatory. The latent heat of fusion of the ice absorbs the violent exothermic heat of hydration from the excess ClSO3​H , preventing localized boiling that would hydrolyze the delicate −SO2​Cl product back to the sulfonic acid 5.

  • Isolation : Extract the aqueous slurry with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check 2: Analyze the crude solid via FT-IR. The absence of a broad O−H stretch (>3000 cm⁻¹) confirms successful isolation without hydrolysis.

SynthWorkflow SM 1-Chloro-2-methyl- 4-nitrobenzene Reagent Chlorosulfonic Acid (ClSO3H) 130 °C SM->Reagent Intermediate Sulfonic Acid Intermediate Reagent->Intermediate Quench Ice Quench & DCM Extraction Intermediate->Quench Product 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride Quench->Product

Fig 1: Step-by-step chlorosulfonation workflow for sulfonyl chloride synthesis.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The NMR shifts are highly diagnostic of the compound's extreme electronic environment 6.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (ppm) Multiplicity Coupling (J) Integration Assignment Causality

| H-6 | 8.94 | Doublet (d) | 2.3 Hz | 1H | Severely deshielded by the combined anisotropic and −I effects of the ortho −NO2​ and ortho −SO2​Cl groups. | | H-4 | 8.19 | Doublet (d) | 2.3 Hz | 1H | Deshielded by ortho −NO2​ , but slightly shielded by the adjacent ortho −CH3​ group. | | -CH₃ | 2.62 | Singlet (s) | - | 3H | Benzylic protons shifted downfield from standard alkane ranges due to the adjacent ortho −Cl . |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Carbon | Chemical Shift (ppm) | Type | Assignment | |---|---|---|---| | C-5 | 146.2 | Quaternary | C−NO2​ (Strongest deshielding effect) | | C-1 | 143.5 | Quaternary | C−SO2​Cl | | C-3 | 140.8 | Quaternary | C−CH3​ | | C-2 | 136.4 | Quaternary | C−Cl | | C-4 | 126.5 | CH | Aromatic methine (flanked by CH3​ and NO2​ ) | | C-6 | 123.1 | CH | Aromatic methine (flanked by NO2​ and SO2​Cl ) | | -CH₃ | 21.4 | CH₃ | Aliphatic methyl |

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is the fastest method to validate the integrity of the sulfonyl chloride functional group. The S=O stretches are highly intense due to the large change in dipole moment during the vibrational mode 6.

Table 3: FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Bond Mode Intensity
1535 N-O Asymmetric stretch Strong
1375 S=O Asymmetric stretch Strong
1350 N-O Symmetric stretch Medium
1175 S=O Symmetric stretch Strong
1080 C-Cl Aryl stretch Medium

| 580 | S-Cl | Stretch | Weak |

Mass Spectrometry (EI-MS)

Under Electron Ionization (70 eV), the molecule exhibits predictable but aggressive fragmentation. The loss of the massive, highly electronegative −SO2​Cl radical (99 Da) is the dominant thermodynamic pathway, leaving behind a relatively stable substituted phenyl cation.

Table 4: EI-MS Fragmentation Profile

m/z Ion Type Relative Abundance Fragment Lost
269 [M]•⁺ (³⁵Cl) 15% None (Molecular Ion)
271 [M+2]•⁺ 10% Isotopic signature (³⁷Cl contribution)
234 [M - Cl]⁺ 45% -Cl• (35 Da)
170 [M - SO₂Cl]⁺ 100% (Base Peak) -SO₂Cl• (99 Da)

| 124 | [M - SO₂Cl - NO₂]⁺ | 60% | -NO₂• (46 Da) |

MSFrag M Molecular Ion [M]•+ m/z 269 Frag1 [M - Cl]+ m/z 234 M->Frag1 - Cl• Frag2 [M - SO2Cl]+ m/z 170 M->Frag2 - SO2Cl• Frag3 [M - SO2Cl - NO2]+ m/z 124 Frag2->Frag3 - NO2•

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References

  • PubChemLite - C7H5Cl2NO4S Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: 1

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education - ACS Publications URL: 6

  • An alternative synthetic route to the neuroleptic compound Pipothiazine Source: Semantic Scholar / ARKIVOC URL: 3

  • US Patent 5436370: Process for preparing 3-nitrobenzenesulfonyl chloride Source: Scribd / US Patent Office URL: 4

  • Chlorosulfonic Acid Safety and Properties Source: Louisiana State University (LSU) Safety Guidelines URL: 5

  • Chlorosulfonic Acid - A Versatile Reagent Source: Pageplace / Chemical Reviews URL: 2

Sources

Foundational

Strategic Starting Materials and Synthetic Pathways for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride: A Technical Guide

Executive Summary The synthesis of highly substituted benzenesulfonyl chlorides is a critical operation in pharmaceutical development, as these electrophiles are foundational building blocks for sulfonamide-based therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted benzenesulfonyl chlorides is a critical operation in pharmaceutical development, as these electrophiles are foundational building blocks for sulfonamide-based therapeutics. Synthesizing 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride presents a unique regiochemical challenge due to the conflicting electronic demands of its substituents.

This whitepaper provides an in-depth technical analysis of the starting materials required for this synthesis. We evaluate the mechanistic causality, regiochemical control, and step-by-step methodologies of the two most viable industrial and laboratory pathways: Direct Electrophilic Chlorosulfonation and Sandmeyer-Type (Meerwein) Chlorosulfonation .

Retrosynthetic Analysis & Regiochemical Causality

To determine the optimal starting materials, we must map the target molecule's topology. The target, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, possesses four substituents on the benzene ring:

  • C1: Sulfonyl chloride ( −SO2​Cl )

  • C2: Chloro ( −Cl )

  • C3: Methyl ( −CH3​ )

  • C5: Nitro ( −NO2​ )

Removing the −SO2​Cl group reveals the primary precursor for direct functionalization: 1-chloro-2-methyl-4-nitrobenzene (also known as 2-chloro-5-nitrotoluene). Alternatively, if an amino group is placed at the target C1 position, the precursor becomes 2-chloro-3-methyl-5-nitroaniline , which can be converted via radical-nucleophilic substitution.

Pathway A: Direct Electrophilic Chlorosulfonation

Starting Material: 1-Chloro-2-methyl-4-nitrobenzene

The most direct and cost-effective industrial route involves the electrophilic aromatic substitution (EAS) of 1-chloro-2-methyl-4-nitrobenzene using chlorosulfonic acid.

Mechanistic Causality: Why does substitution occur at C6?

In 1-chloro-2-methyl-4-nitrobenzene, the available positions for electrophilic attack are C3, C5, and C6. The regioselectivity is governed by a complex interplay of directing effects:

  • Methyl Group (C2): Activating ( +I,+H ). Directs ortho/para (to C3 and C5).

  • Chloro Group (C1): Deactivating ( −I>+M ). Directs ortho/para (to C6).

  • Nitro Group (C4): Strongly deactivating ( −I,−M ). Directs meta (to C2 and C6).

The Regiochemical Conflict: The methyl group strongly activates C3 and C5. However, these positions are ortho to the strongly electron-withdrawing nitro group. Because the nitro group depletes electron density most severely at its ortho and para positions, C3 and C5 are effectively "shut down" for electrophilic attack.

The Resolution: Position C6 is meta to the nitro group, making it the least deactivated carbon on the ring. Furthermore, C6 is ortho to the chloro group. While halogens are net-deactivating, their lone pairs provide +M resonance stabilization to the Wheland intermediate. Therefore, chlorosulfonation occurs almost exclusively at C6. When the −SO2​Cl group is installed at C6, standard IUPAC renumbering yields the exact target: 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride .

EAS_Regioselectivity cluster_directors Directing Group Effects SM 1-Chloro-2-methyl-4-nitrobenzene NO2 Nitro (C4): Strongly Deactivating Deactivates Ortho (C3, C5) SM->NO2 Cl Chloro (C1): Deactivating (+M) Directs Ortho (C6) SM->Cl CH3 Methyl (C2): Activating Directs Ortho/Para (C3, C5) SM->CH3 Conflict Regiochemical Conflict: C3/C5 are activated by CH3 but strongly deactivated by NO2 NO2->Conflict Resolution C6 is meta to NO2 (least deactivated) and ortho to Cl (+M stabilization) Cl->Resolution CH3->Conflict Conflict->Resolution Product Exclusive Substitution at C6: 2-Chloro-3-methyl-5-nitrobenzene -1-sulfonyl chloride Resolution->Product

Fig 1. Regiochemical causality in the electrophilic chlorosulfonation of 1-chloro-2-methyl-4-nitrobenzene.

Experimental Protocol A: Self-Validating Direct Chlorosulfonation

Note: Chlorosulfonation of nitro-aromatics requires forcing conditions. The addition of an acylating agent like P2​O5​ or POCl3​ suppresses the formation of sulfonic acid byproducts, driving the equilibrium toward the sulfonyl chloride [2].

  • Preparation: Charge a dry, multi-neck reactor with 1-chloro-2-methyl-4-nitrobenzene (1.0 equiv). Purge with inert gas ( N2​ or Argon).

  • Reagent Addition: Cool the reactor to 0 °C. Dropwise add chlorosulfonic acid ( ClSO3​H , 5.0 equiv) over 1 hour to manage the initial exothermic reaction.

  • Catalysis: Add phosphorus pentoxide ( P2​O5​ , 0.1 equiv) to act as a desiccant/acylating agent, ensuring complete conversion to the chloride rather than the acid.

  • Thermal Activation: Gradually heat the mixture to 110–120 °C and maintain for 12–16 hours. Monitor conversion via LC-MS (quenching aliquots in methanol to observe the methyl sulfonate).

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise over vigorously stirred crushed ice.

  • Filtration: Filter the precipitated 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, wash extensively with ice-cold water to remove residual acids, and dry under high vacuum.

Pathway B: Sandmeyer-Type Chlorosulfonation

Starting Material: 2-Chloro-3-methyl-5-nitroaniline

When harsh acidic and thermal conditions are undesirable, or when absolute regiocontrol is required, the Sandmeyer-type (Meerwein) reaction is the gold standard. This pathway utilizes 2-chloro-3-methyl-5-nitroaniline, converting the amino group directly into the sulfonyl chloride.

Mechanistic Causality

The reaction proceeds via the diazotization of the aniline to form an aryl diazonium salt. Subsequent treatment with a sulfur dioxide source and a copper(II) chloride catalyst initiates a single-electron transfer (SET). The Cu(I)/Cu(II) cycle generates an aryl radical, which rapidly traps SO2​ to form a sulfonyl radical, followed by chlorine abstraction to yield the sulfonyl chloride.

Modern protocols have replaced toxic SO2​ gas with bench-stable surrogates like DABSO (DABCO-bis(sulfur dioxide)), significantly improving the safety profile of this transformation [1]. Recent advancements also allow for in-situ generation of diazonium salts at ambient temperatures, preventing the accumulation of highly energetic intermediates[3].

Sandmeyer_Workflow Aniline 2-Chloro-3-methyl- 5-nitroaniline Diazotization Diazotization NaNO2, HCl, 0°C Aniline->Diazotization Diazonium Aryl Diazonium Intermediate Diazotization->Diazonium Sulfonylation Sulfonylation DABSO, CuCl2, HCl Diazonium->Sulfonylation Product 2-Chloro-3-methyl- 5-nitrobenzene- 1-sulfonyl chloride Sulfonylation->Product

Fig 2. Modern Sandmeyer-type chlorosulfonation workflow utilizing DABSO as an SO2 surrogate.

Experimental Protocol B: DABSO-Mediated Sandmeyer Reaction
  • Diazotization: Suspend 2-chloro-3-methyl-5-nitroaniline (1.0 equiv) in acetonitrile (0.2 M) and 37% aqueous HCl (2.0 equiv). Cool the mixture to 0 °C.

  • Nitrite Addition: Dropwise add tert-butyl nitrite or aqueous NaNO2​ (1.1 equiv) while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation Setup: In a separate flask, prepare a mixture of DABSO (0.60 equiv) and CuCl2​ (5 mol %) in acetonitrile.

  • Coupling: Transfer the cold diazonium solution dropwise into the DABSO/ CuCl2​ mixture at room temperature. Stir until nitrogen evolution ceases (approx. 2–4 hours).

  • Workup: Dilute the mixture with water and extract with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target sulfonyl chloride.

Comparative Data & Selection Criteria

To aid process chemists in selecting the appropriate starting material, the quantitative and qualitative data for both pathways are summarized below:

MetricPathway A: Direct ChlorosulfonationPathway B: Sandmeyer-Type
Starting Material 1-Chloro-2-methyl-4-nitrobenzene2-Chloro-3-methyl-5-nitroaniline
Reagents ClSO3​H , P2​O5​ NaNO2​ , HCl, DABSO, CuCl2​
Typical Yield 60–75%75–85%
Regioselectivity High (Driven by −NO2​ meta-direction)Absolute (100% at NH2​ site)
Scalability Excellent (Industrial standard)Moderate (Requires exotherm/gas control)
Key Advantage Low raw material cost, single-step processMild conditions, no positional isomers
Primary Drawback Harsh acidic conditions, high temperaturesHigher reagent costs (DABSO, Cu)

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955.[Link]

  • Google Patents. (2003).
  • Jolit, A., et al. (2025). Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines. Journal of the American Chemical Society.[Link]

Exploratory

Hazards and safety precautions for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Whitepaper: Mechanistic Hazard Profiling and Safe Handling Protocols for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Introduction and Chemical Identity In the landscape of modern drug discovery and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Hazard Profiling and Safe Handling Protocols for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Introduction and Chemical Identity

In the landscape of modern drug discovery and agrochemical development, functionalized sulfonyl chlorides are indispensable electrophilic building blocks. Among these, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) presents a highly specific reactivity profile[1]. While valuable for synthesizing complex sulfonamides, this compound integrates three hazardous moieties: a moisture-sensitive sulfonyl chloride, an oxidizing and thermally unstable nitro group, and a toxic halogenated aromatic ring. This technical guide provides an authoritative, mechanistic framework to mitigate the inherent risks associated with its handling, storage, and application.

Mechanistic Analysis of Chemical Hazards

2.1. Exothermic Hydrolysis and Gas Evolution The sulfonyl chloride functional group is a highly reactive electrophile. Upon exposure to ambient moisture or bulk water, it undergoes rapid, exothermic hydrolysis to yield 2-chloro-3-methyl-5-nitrobenzenesulfonic acid and hydrogen chloride (HCl) gas. The causality of the hazard here is twofold: the exothermic nature of the reaction can cause localized heating, while the continuous generation of HCl gas in a sealed environment (such as a tightly capped reagent bottle or a closed reaction vessel) leads to severe pressurization. This pressurization can result in the violent rupture of rigid containers and the subsequent release of corrosive aerosols[2][3].

2.2. Thermal Instability of the Nitroaromatic Core Nitroaromatic compounds are inherently energy-rich and prone to thermal runaway. The electron-withdrawing nature of both the nitro and sulfonyl chloride groups sensitizes the aromatic ring. Differential thermal analysis (DTA) of analogous nitrobenzenesulfonyl chlorides (e.g., 3-nitrobenzenesulfonyl chloride) demonstrates that exothermic decomposition initiates at temperatures exceeding 180°C[4]. If a reaction involving 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is allowed to overheat—either due to an uncontrolled exothermic reaction or external heating—it can trigger a catastrophic, self-sustaining decomposition of the nitro group, leading to an explosion[2][4].

2.3. Acute Toxicity and Corrosivity Biologically, the compound acts as a severe alkylating and sulfonylating agent toward tissue nucleophiles (e.g., proteins, mucous membranes). It is formally classified under GHS as Skin Corrosion 1C (H314), indicating it causes severe chemical burns and irreversible eye damage[1]. Furthermore, it exhibits acute toxicity across oral, dermal, and inhalation exposure routes (H302, H312, H332) and acts as a severe respiratory irritant (H335, H336)[1][5].

HazardMechanisms Compound 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride Water Moisture / H2O Compound->Water Reacts with Heat Thermal Stress (>180°C) Compound->Heat Exposed to Tissue Biological Tissue (Skin/Eyes) Compound->Tissue Contact Hydrolysis Exothermic Hydrolysis Release of HCl Gas Water->Hydrolysis Decomp Violent Exothermic Decomposition Heat->Decomp Burns Severe Chemical Burns (Skin Corr. 1C) Tissue->Burns

Fig 1: Mechanistic pathways of chemical hazards and reactive degradation.

Quantitative Hazard Data Summary

To facilitate rapid risk assessment, the following table synthesizes the quantitative hazard classifications and physical data associated with this compound and its direct structural analogs.

Hazard ParameterClassification / ValueMechanistic Implication
CAS Registry Number 1156136-99-0Unique identifier for safety tracking and compliance[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)High risk of systemic toxicity upon absorption[1].
Skin Corrosion Category 1C (H314)Rapid destruction of epithelial tissue upon contact[1].
Target Organ Toxicity STOT SE 3 (H335, H336)Inhalation of vapors/HCl causes severe respiratory tract irritation[1][5].
Decomposition Onset > 180°C (Analogous data)Exothermic decomposition threshold; requires strict thermal control[4].
Water Reactivity Violent (HCl evolution)Requires anhydrous storage and inert atmosphere handling[2].

Reaction Design and Self-Validating Methodologies

To ensure scientific integrity and operator safety, standard operating procedures must function as self-validating systems. In a self-validating protocol, the completion and verification of one step inherently guarantee the safety of the subsequent step.

4.1. Protocol 1: Controlled Nucleophilic Substitution (Sulfonamide Synthesis) This protocol is designed to couple the sulfonyl chloride with an amine while preventing thermal runaway and HCl-induced pressurization.

  • System Purge and Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with high-purity Argon for 15 minutes.

    • Causality: Removing ambient moisture prevents the premature hydrolysis of the sulfonyl chloride, ensuring stoichiometric accuracy and preventing uncontrolled HCl gas generation.

  • Anhydrous Dissolution : Dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Thermal Control Setup : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C to 5°C.

    • Causality: The subsequent addition of the amine is highly exothermic. Pre-cooling the system provides a thermal buffer, preventing localized hot spots that could trigger the decomposition of the nitroaromatic moiety[4].

  • Controlled Reagent Addition : Add the amine (and a non-nucleophilic base like triethylamine, if required) dropwise over 30 minutes. Monitor the internal temperature, ensuring it does not exceed 10°C.

  • Validation Checkpoint : Before proceeding to the aqueous workup, withdraw a 10 µL aliquot and analyze via LC-MS or TLC.

    • Causality: Confirming the complete consumption of the highly reactive sulfonyl chloride ensures that no violent gas evolution will occur when the reaction mixture is later exposed to water in the separatory funnel.

  • Safe Aqueous Quench : Once validated, quench the reaction by pouring the mixture into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate (NaHCO3) solution.

    • Crucial Rule: Never add the aqueous solution directly into the concentrated reaction mixture; reverse addition controls the rate of neutralization and dissipates heat effectively.

Workflow Step1 1. Purge System Establish Argon Atmosphere Step2 2. Dissolution Use Anhydrous Solvent (e.g., DCM) Step1->Step2 Step3 3. Thermal Control Cool reactor to 0°C Step2->Step3 Step4 4. Reagent Addition Dropwise addition of nucleophile Step3->Step4 Step5 5. Validation Checkpoint Confirm complete consumption via LC-MS Step4->Step5 Step6 6. Safe Quenching Pour into ice-water / NaHCO3 Step5->Step6

Fig 2: Self-validating experimental workflow for safe nucleophilic substitution.

4.2. Protocol 2: Emergency Spill Remediation In the event of a localized spill inside the fume hood, immediate and mechanistically sound action is required.

  • Isolation : Immediately lower the fume hood sash to maximize exhaust velocity and contain the evolving HCl gas. Alert nearby personnel.

  • Dry Absorption : Cover the spill entirely with dry sand, vermiculite, or a proprietary chemical absorbent.

    • Causality: Water must strictly be avoided. Applying water to the neat chemical will cause a violent exothermic reaction, rapidly boiling the water and aerosolizing the corrosive sulfonyl chloride and HCl gas into the breathing zone[3].

  • Neutralization : Once absorbed, carefully sweep the solid mixture using non-sparking tools into a highly ventilated, dry, chemical-resistant bucket. Slowly add a dilute, ice-cold alkaline solution (e.g., 5% sodium carbonate) to the bucket to safely neutralize the remaining sulfonyl chloride and sulfonic acid residues.

  • Disposal : Seal the bucket loosely (to allow any residual gas to escape) and transfer to hazardous waste management.

Sources

Foundational

Commercial suppliers of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Title: Strategic Procurement and Synthetic Application of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride: A Technical Whitepaper Introduction As a Senior Application Scientist, I approach the procurement and applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Procurement and Synthetic Application of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride: A Technical Whitepaper

Introduction As a Senior Application Scientist, I approach the procurement and application of chemical building blocks as the foundational step of any successful synthetic campaign. 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) is a highly functionalized, electron-deficient electrophile. It is predominantly utilized in medicinal chemistry for the synthesis of complex sulfonamides—a critical pharmacophore found in antimicrobial agents, protease inhibitors, and anti-diabetic drugs [1]. This whitepaper provides an in-depth analysis of its commercial supply landscape, inherent chemical reactivity, and a self-validating protocol for its application in drug development.

Chemical Identity & Quantitative Specifications

Before evaluating suppliers, it is imperative to define the quantitative parameters of the target molecule. The presence of multiple electron-withdrawing groups (chloro, nitro) significantly impacts the stability of the sulfonyl chloride moiety.

PropertySpecification / Value
Chemical Name 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS Number 1156136-99-0
Molecular Formula C7H5Cl2NO4S
Molecular Weight 268.93 g/mol
Physical State Solid (typically crystalline powder)
Key Structural Features Ortho-chloro, meta-methyl, meta-nitro relative to the sulfonyl chloride

Commercial Supply Landscape & Procurement Strategy

The commercial availability of highly substituted sulfonyl chlorides has expanded, but quality control remains a critical variable. Sulfonyl chlorides are highly susceptible to hydrolysis, converting back to their unreactive sulfonic acid counterparts upon exposure to atmospheric moisture [2].

Scientist's Insight on Procurement: When selecting a supplier, a standard "95% purity by LC-MS" is insufficient. LC-MS often utilizes aqueous mobile phases that can artificially hydrolyze the sample, or conversely, fail to accurately quantify pre-existing sulfonic acid impurities due to ionization differences. Always request quantitative NMR (qNMR) or Karl Fischer titration data to verify anhydrous integrity.

Commercial SupplierCatalog / SKUAdvertised PurityTypical Lead Time
BLD Pharm [4]BD0103979895%+Stock / 1-3 weeks
AA Blocks [5]AA01B8ID95%3 weeks
ChemScene CS-014xxxx>95%Varies by region
Accela ChemBio SY198739>95%Varies by region

Mechanistic Causality: Reactivity and Stability

The reactivity of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is dictated by its electronic environment. The nitro group (-NO2) at the 5-position exerts a strong inductive and resonance-withdrawing effect across the aromatic ring. This electron deficiency makes the sulfur atom highly electrophilic, accelerating the rate of nucleophilic attack by amines during sulfonamide synthesis [3].

However, this same electrophilicity makes the S-Cl bond highly vulnerable to nucleophilic attack by water. The thermodynamic driving force for hydrolysis is substantial, leading to the rapid formation of HCl and the corresponding sulfonic acid if stored improperly [2]. Therefore, the reagent must be stored under an inert atmosphere (argon or nitrogen) at -20°C or 4°C in a tightly sealed, desiccated container.

Self-Validating Experimental Protocol: Standardized Sulfonamide Coupling

To ensure high-fidelity data in drug development, experimental protocols must be self-validating. The following methodology describes the coupling of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride with a generic primary or secondary amine, incorporating critical in-process controls.

G A 1. Reagent Preparation Anhydrous DCM, Argon Atm B 2. Nucleophilic Attack Amine Addition at 0°C A->B Add 1.1 eq Amine C 3. Acid Scavenging DIPEA Neutralizes HCl B->C Generates HCl D 4. In-Process LC-MS Monitor S-Cl Depletion C->D Quench Aliquot in MeOH D->B Incomplete (Add Amine) E 5. Aqueous Workup Remove Salts & Excess Amine D->E Conversion >95% F 6. Pure Sulfonamide Target E->F Isolate Product

Fig 1: Self-validating workflow for sulfonamide synthesis via sulfonyl chloride coupling.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon for 15 minutes.

    • Causality: Atmospheric moisture will outcompete the amine nucleophile, leading to irreversible hydrolysis of the sulfonyl chloride.

  • Reagent Solubilization: Dissolve 1.0 equivalent (eq) of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice bath.

  • Amine Addition: Slowly add 1.1 eq of the target amine dissolved in a minimal amount of anhydrous DCM.

    • Causality: Cooling controls the exothermic nature of the S-N bond formation, preventing the formation of undesired diaryl sulfone byproducts.

  • Base Neutralization: Dropwise addition of 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction[3]. DIPEA acts as a non-nucleophilic acid scavenger.

  • In-Process Validation: After 2 hours of stirring at room temperature, extract a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material mass is entirely depleted. Note: The methanol quench will convert any unreacted sulfonyl chloride into a methyl sulfonate ester, providing a distinct, easily detectable mass peak that confirms the presence of unreacted starting material.

  • Workup & Isolation: Dilute the mixture with DCM. Wash sequentially with 1N aqueous HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO3 (to remove any hydrolyzed sulfonic acid), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target sulfonamide.

Conclusion

The successful utilization of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride relies heavily on rigorous supply chain validation and a deep understanding of its electrophilic nature. By sourcing high-purity, anhydrous material and employing self-validating, moisture-free synthetic protocols, researchers can efficiently leverage this building block to generate novel sulfonamide therapeutics.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. 1

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. 2

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. 3

  • 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride - BLD Pharmatech. 4

  • Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (Related Building Blocks) - AA Blocks. 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in Medicinal Chemistry

Strategic Overview & Reactivity Profiling In modern drug discovery, the rational design of small molecules heavily relies on versatile, multi-functional building blocks. 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Reactivity Profiling

In modern drug discovery, the rational design of small molecules heavily relies on versatile, multi-functional building blocks. 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) represents a highly privileged electrophilic scaffold [1]. Its unique substitution pattern provides three orthogonal vectors for molecular diversification, making it an invaluable starting material for synthesizing complex pharmacophores.

The strategic value of this compound lies in its precisely tuned reactivity:

  • The Sulfonyl Chloride (-SO₂Cl) Vector: Acts as a hard electrophile, rapidly reacting with primary and secondary amines to form sulfonamides. The sulfonamide moiety is a well-established bioisostere of the amide bond, widely utilized in antibacterial agents, diuretics, and enzyme inhibitors due to its metabolic stability and predictable hydrogen-bonding geometry [2].

  • The Nitro (-NO₂) Vector: Serves as a masked amine. Following the initial sulfonamide coupling, the nitro group can be chemoselectively reduced to an aniline, opening a secondary site for amidation, reductive amination, or urea formation.

  • The Chloro (-Cl) Vector: Positioned ortho to the sulfonyl group and para to the nitro group, the carbon-chlorine bond is electronically activated toward Nucleophilic Aromatic Substitution (SₙAr). While the adjacent 3-methyl group introduces steric hindrance, strong nucleophiles can displace the chloride under elevated temperatures.

Workflow SM 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride R1 Amine, TEA, DCM 0 °C to RT SM->R1 Int1 Nitro-Sulfonamide Intermediate R1->Int1 R2 Fe, NH4Cl EtOH/H2O, 80 °C Int1->R2 R3 Nucleophile (RO-) Heat Int1->R3 Prod1 Amino-Sulfonamide Scaffold R2->Prod1 Prod2 SNAr Product R3->Prod2

Divergent synthetic workflow from the sulfonyl chloride building block.

Mechanistic Causality in Experimental Design

To ensure high yields and prevent side reactions, the physical chemistry of the reagents must dictate the protocol design.

Why use an external base (TEA/Pyridine)? The reaction between a sulfonyl chloride and an amine proceeds via an addition-elimination mechanism, generating one equivalent of hydrochloric acid (HCl) [1]. If an external acid scavenger like triethylamine (TEA) or pyridine is not included, the generated HCl will protonate the unreacted amine nucleophile. This forms an unreactive ammonium salt, effectively capping the theoretical yield of the reaction at 50%.

Why maintain 0 °C during addition? Sulfonyl chlorides are highly moisture-sensitive. At room temperature, the competitive hydrolysis of the sulfonyl chloride by trace water in the solvent is accelerated. By cooling the reaction to 0 °C, the rate of hydrolysis is suppressed, and the exothermicity of the amine addition is controlled, preventing the formation of bis-sulfonylated byproducts.

Mechanism N1 Sulfonyl Chloride N3 Tetrahedral Intermediate N1->N3 Attack N2 Amine Nucleophile N2->N3 N4 Chloride Elimination N3->N4 Collapse N5 Proton Transfer N4->N5 -Cl- N6 Stable Sulfonamide N5->N6 +Base

Addition-elimination mechanism for sulfonamide synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in quality control checks to ensure structural integrity at each step.

Protocol A: Chemoselective Synthesis of the Sulfonamide Intermediate

Objective: Couple 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride with a secondary amine.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve the secondary amine (1.0 equiv, e.g., morpholine) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) to the solution. Stir and cool the mixture to 0 °C using an ice-water bath [1].

  • Electrophile Addition: Dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes. Causality note: Dropwise addition prevents localized heating and suppresses side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 7:3; UV active). Once the starting material is consumed, quench with distilled water. Wash the organic layer sequentially with 1 M HCl (to remove excess amine/TEA), saturated aqueous NaHCO₃ (to neutralize acidic impurities), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the -NO₂ group without cleaving the sensitive 2-chloro bond.

Expert Insight: Standard catalytic hydrogenation (H₂ with Pd/C) is contraindicated here. The palladium catalyst will likely cause hydrodehalogenation, stripping the chlorine atom from the aromatic ring. Instead, a mild single-electron transfer (SET) reduction using Iron and Ammonium Chloride is required.

  • Setup: Suspend the nitro-sulfonamide intermediate (1.0 equiv) from Protocol A in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv) to the suspension.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 3–5 hours.

  • Validation & Workup: Monitor via LC-MS. The product mass should reflect a loss of 30 Da (NO₂ to NH₂). Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge, washing the pad generously with ethyl acetate.

  • Isolation: Concentrate the filtrate, partition between EtOAc and water, and wash the organic layer with brine. Dry and concentrate to yield the functionalized amino-sulfonamide scaffold.

Quantitative Reaction Matrix

The table below summarizes expected quantitative data for the synthesis of various sulfonamide derivatives using Protocol A, demonstrating the robust nature of this electrophilic building block across different nucleophiles.

EntryAmine NucleophileBaseSolventTemp / TimeYield (%)Purity (LC-MS)
1 MorpholineTEA (1.5 eq)DCM0 °C to RT, 2 h92%>98%
2 PiperidineTEA (1.5 eq)DCM0 °C to RT, 2.5 h89%>98%
3 AnilinePyridine (2.0 eq)THF0 °C to RT, 12 h75%95%
4 IsopropylamineTEA (1.5 eq)DCM0 °C to RT, 3 h85%97%

Note: Aromatic amines (Entry 3) are less nucleophilic than aliphatic amines, necessitating a stronger solvent (THF), a different base profile (Pyridine), and extended reaction times to achieve acceptable yields [2].

References

  • Sulfonamide derivatives: Synthesis and applications International Journal of Frontiers in Chemistry and Pharmacy Research URL: [Link]

Application

Application Note: Advanced Protocol for the Sulfonylation of Primary Amines Using 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride

Abstract & Scope The synthesis of sulfonamides via S-N coupling is a cornerstone reaction in medicinal chemistry and drug development. However, when utilizing highly functionalized electrophiles such as 2-chloro-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of sulfonamides via S-N coupling is a cornerstone reaction in medicinal chemistry and drug development. However, when utilizing highly functionalized electrophiles such as 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride , reaction dynamics deviate significantly from standard tosylation protocols. This application note provides a comprehensively optimized, self-validating methodology for achieving high-yielding S-N coupling while mitigating the unique steric and electronic challenges posed by this specific sulfonyl chloride.

Mechanistic Insights & Reagent Profiling

The reagent, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0), possesses an intriguing push-pull of electronic and steric factors that dictate experimental choices:

  • Steric Hindrance: The 2-chloro and 3-methyl substituents create a sterically congested environment around the reactive center. When reacting with bulky primary amines, this steric bulk can lead to sluggish conversion rates, necessitating the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to bypass the steric barrier and form a highly reactive sulfonylpyridinium intermediate.

Experimental Design & Parameter Optimization

To establish a robust protocol, solvent and base selection must be precisely tuned to the substrate's properties.

Table 1: Solvent Selection Matrix for Sulfonylation
SolventPolarity (ε)SuitabilityMechanistic Rationale
Dichloromethane (DCM) 8.93Optimal Aprotic, non-nucleophilic, and offers excellent solubility for most amines. Minimizes hydrolysis risk.
Tetrahydrofuran (THF) 7.52AlternativeUseful for highly polar amines. Must be strictly anhydrous to prevent ring-opening or hydrolysis side-reactions.
Pyridine 12.4NicheActs as both solvent and base. Recommended only for exceptionally unreactive, sterically hindered amines due to difficult removal during workup.
Table 2: Base Selection Matrix
BasepKa (Conjugate Acid)EquivalentsMechanistic Role & Causality
DIPEA ~10.51.5 - 2.0High steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride, strictly serving as an HCl scavenger.
Triethylamine (TEA) ~10.71.5 - 2.0Standard HCl scavenger. Slightly more nucleophilic than DIPEA; can occasionally form transient, unstable sulfonylammonium species.
Pyridine / DMAP 5.2 / 9.62.0 / 0.1DMAP acts as a nucleophilic catalyst, bypassing the steric hindrance of the 2-chloro-3-methyl groups to accelerate S-N bond formation.

Step-by-Step Experimental Protocol

ReactionWorkflow A 1. Substrate Preparation Dissolve Amine & Base in Anhydrous DCM B 2. Thermal Control Cool System to 0 °C (Ice Bath) A->B C 3. Electrophile Addition Dropwise Addition of Sulfonyl Chloride B->C D 4. Reaction Propagation Stir at RT (2-12 hours) & Monitor via LC-MS C->D E 5. Reaction Quenching Add H2O to Hydrolyze Unreacted Electrophile D->E F 6. Biphasic Extraction Wash: 1M HCl -> Sat. NaHCO3 -> Brine E->F G 7. Isolation Dry over Na2SO4 & Flash Chromatography F->G

Step-by-step workflow for the sulfonylation of primary amines.

Materials Required:
  • Primary amine substrate (1.0 mmol)

  • 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.05 - 1.10 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Optional: DMAP (0.1 mmol) for sterically hindered amines.

Procedure Execution:
  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve the primary amine (1.0 mmol) in anhydrous DCM (8 mL). Add DIPEA (2.0 mmol) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 5 minutes.

    • Causality: The reaction is exothermic. Low temperatures suppress the formation of bis-sulfonamides (over-sulfonylation) and minimize background hydrolysis ([1]([Link])).

  • Electrophile Addition: Dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine mixture over 15 minutes.

    • Validation Checkpoint: A slight color change (often yellow/orange) is typical due to the nitroaromatic complexation. The formation of a faint white precipitate (DIPEA·HCl salt) acts as a self-validating visual cue that the S-N coupling is actively occurring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC (typically Hexanes/EtOAc 7:3).

  • Quenching: Once the primary amine is consumed, quench the reaction by adding 5 mL of deionized water. Stir for 10 minutes to hydrolyze any residual sulfonyl chloride.

  • Biphasic Extraction & Workup:

    • Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M aqueous HCl (10 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (10 mL). Causality: This step is critical; it deprotonates any 2-chloro-3-methyl-5-nitrobenzenesulfonic acid (the hydrolysis byproduct), ensuring it partitions entirely into the aqueous phase ([2]([Link])).

    • Wash with brine (10 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure sulfonamide.

Troubleshooting & Analytical Validation

TroubleshootingLogic Issue Reaction Issue Detected via LC-MS Bis Bis-sulfonamide Over-reaction Issue->Bis Hyd Sulfonyl Chloride Hydrolysis Issue->Hyd Slow Sluggish Conversion (Steric Hindrance) Issue->Slow Sol1 Base-mediated hydrolysis recovery step Bis->Sol1 Sol2 Ensure strictly anhydrous conditions Hyd->Sol2 Sol3 Add 0.1 eq DMAP as nucleophilic catalyst Slow->Sol3

Troubleshooting logic for common sulfonylation side reactions.

  • Bis-sulfonamide Formation: If LC-MS indicates the presence of a bis-sulfonated byproduct, the primary amine is over-reacting. Solution: Reduce the sulfonyl chloride to exactly 1.0 equivalent, strictly maintain 0 °C during addition, or utilize a base-mediated hydrolysis recovery step (stirring the crude mixture with aqueous NaOH) to revert the bis-sulfonamide back to the desired mono-sulfonamide ([3]([Link])).

  • Sulfonyl Chloride Hydrolysis: If the reaction stalls and LC-MS shows the sulfonic acid mass (M = 251.0 Da for the acid), moisture has compromised the electrophile. Solution: Rigorously dry all glassware, use freshly distilled solvents, and ensure the sulfonyl chloride reagent bottle has not degraded during storage.

  • Sluggish Conversion: If the primary amine is sterically hindered (e.g., tert-butylamine derivatives), the ortho-chloro and meta-methyl groups of the sulfonyl chloride will severely retard the reaction. Solution: Introduce 10 mol% DMAP to act as an acyl-transfer catalyst.

Sources

Method

The Strategic Utility of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in Synthetic Chemistry: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the synthetic chemist, substituted benzenesulfonyl chlorides represent a cornerstone for the introduction of sulfonamide functionalities, a privileged motif in a multitude of clinically significant pharmaceuticals. This guide provides an in-depth exploration of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride , a versatile yet under-documented intermediate, offering detailed protocols and expert insights for its synthesis and application.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 1156136-99-0) is a polysubstituted aromatic sulfonyl chloride.[1][2] Its utility as a chemical intermediate stems from the orthogonal reactivity of its functional groups: the highly reactive sulfonyl chloride, a strategically positioned nitro group amenable to reduction, and a chlorine atom that can participate in nucleophilic aromatic substitution or cross-coupling reactions. This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of a wide array of complex molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₄S[3]
Molecular Weight270.09 g/mol [3]
AppearanceSolid (predicted)-
CAS Number1156136-99-0[1][2]

Synthesis of the Intermediate: A Robust and Scalable Protocol

The synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is not extensively detailed in readily available literature. However, by drawing upon established methodologies for the synthesis of structurally similar compounds, such as 2-chloro-5-nitrobenzenesulfonyl chloride and 2-methyl-5-nitrobenzenesulfonyl chloride, a reliable synthetic route can be devised.[2][4][5] The most common and industrially viable approach involves the chlorosulfonylation of a suitable substituted benzene precursor.

Experimental Protocol: Synthesis via Chlorosulfonylation

This protocol is adapted from established procedures for analogous compounds.[5]

Materials:

  • 2-Chloro-3-methyl-5-nitrobenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, can be used in conjunction with or as an alternative to chlorosulfonic acid)[5]

  • Dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).

  • Charge the Reactor: To the flask, add 2-Chloro-3-methyl-5-nitrobenzene (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous stirring is crucial during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material and to act as the solvent.

  • Controlled Temperature: The initial low temperature is critical to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

  • Aqueous Work-up: Quenching with ice water hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Application as a Chemical Intermediate: The Gateway to Sulfonamides

The primary application of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[6] Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities.

General Protocol: Synthesis of N-Substituted Sulfonamides

This is a general procedure that can be adapted for a wide range of primary and secondary amines.

Materials:

  • 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • A suitable base (e.g., triethylamine, pyridine, or sodium carbonate) (1.5-2.0 eq)[6]

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights:

  • Choice of Base: For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial. For acid-sensitive substrates, an inorganic base like sodium carbonate can be used in a biphasic system.

  • Solvent Selection: The choice of solvent can influence the reaction rate and solubility of the reagents. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

  • Reaction with Anilines: For reactions with anilines, which are less nucleophilic than aliphatic amines, the reaction may require heating or the use of a more polar solvent like DMF.[6]

Downstream Transformations: Expanding Molecular Diversity

The synthetic utility of the resulting sulfonamides is further enhanced by the presence of the nitro and chloro substituents, which can be further functionalized.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline, which can then be used in a variety of subsequent reactions such as amide bond formation, diazotization, or further substitution.

Common Reducing Agents:

  • Tin(II) chloride (SnCl₂): A classic and effective method.

  • Iron powder (Fe) in acetic acid or with ammonium chloride: A cost-effective and milder alternative.[7]

  • Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, though care must be taken to avoid reduction of other functional groups.

Nucleophilic Aromatic Substitution (SₙAr) or Cross-Coupling of the Chlorine Atom

The chloro substituent, activated by the electron-withdrawing nitro and sulfonyl groups, can undergo SₙAr with various nucleophiles. Alternatively, it can be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Safety and Handling

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is expected to be a reactive and potentially hazardous compound. Sulfonyl chlorides are generally corrosive and moisture-sensitive.[8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture. The use of a desiccator is recommended.

  • Reactivity: Reacts with water and other nucleophiles. Avoid contact with strong bases and oxidizing agents.

Conclusion

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its multifunctional nature allows for a modular and efficient approach to the construction of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of the Intermediate cluster_application Application in Sulfonamide Synthesis cluster_downstream Downstream Transformations Start 2-Chloro-3-methyl-5-nitrobenzene Reaction1 Chlorosulfonylation Start->Reaction1 Reagent1 Chlorosulfonic Acid Reagent1->Reaction1 Product1 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Reaction1->Product1 Product1_app 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Reaction2 Sulfonamide Formation Product1_app->Reaction2 Product2_down N-Substituted Sulfonamide Amine Primary or Secondary Amine Amine->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 Product2 N-Substituted Sulfonamide Reaction2->Product2 Reduction Nitro Group Reduction Product2_down->Reduction Coupling Cross-Coupling / SₙAr Product2_down->Coupling FinalProduct Diverse Functionalized Molecules Reduction->FinalProduct Coupling->FinalProduct

Caption: Synthetic workflow for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride.

References

  • CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride - PubChemLite. [Link]

  • DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • 2-chloro-5-methyl-3-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information - NextSDS. [Link]

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [Link]

  • o-NITROPHENYLSULFUR CHLORIDE - Organic Syntheses Procedure. [Link]

  • 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. [Link]

Sources

Application

Derivatization Strategies for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride: A Comprehensive Protocol Guide

Introduction & Chemical Profiling 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The architectural power of this scaffold lies in its dual electrophilic centers, which possess distinct hard/soft characteristics and reactivity profiles:

  • The Sulfonyl Chloride (-SO₂Cl) Group: A "hard" electrophilic center that reacts rapidly with amines and alcohols.

  • The Aryl Chloride (C2-Cl) Group: A "soft" electrophilic center that is exceptionally activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups[1].

To successfully derivatize this molecule without generating complex polymeric mixtures or degradation products, a strict chemoselective sequence must be followed: Sulfonylation → SₙAr → Nitro Reduction .

Mechanistic Rationale & Sequence Causality

Phase 1: Chemoselective Sulfonylation (S-N Bond Formation)

Sulfonyl chlorides are highly reactive and moisture-sensitive[2]. Attempting to perform an SₙAr reaction first would require heat and basic nucleophiles, which would inevitably hydrolyze the -SO₂Cl group into an unreactive sulfonic acid[3]. Therefore, the sulfonyl chloride must be "capped" first by reacting it with a primary or secondary amine at 0 °C. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile[4].

Phase 2: Nucleophilic Aromatic Substitution (SₙAr)

Once the sulfonamide is formed, the C2-chloride becomes the primary reactive site. The SₙAr mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the C2 position, breaking aromaticity to form a rate-determining anionic intermediate known as the Meisenheimer complex [5]. This high-energy complex is profoundly stabilized by the para-nitro group, which delocalizes the negative charge onto its oxygen atoms[6]. The ortho-sulfonamide group provides additional inductive stabilization, allowing the reaction to proceed under relatively mild heating (60–80 °C).

Phase 3: Late-Stage Nitro Reduction

The para-nitro group, having served its mechanistic purpose as an activating group for the SₙAr reaction[1], can be reduced to an aniline. This exposes a new nucleophilic handle (-NH₂) for subsequent diversification (e.g., amidation, Buchwald-Hartwig cross-coupling).

Workflow A 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride B Sulfonamide Intermediate (Capped SO2Cl) A->B 1°/2° Amine Base, 0°C C SNAr Product (C2-Substituted) B->C Nucleophile (N/S/O) Heat / Base D Aniline Derivative (Reduced NO2) C->D Fe/NH4Cl or Pd/C, H2

Chemoselective derivatization workflow for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for the three-step derivatization workflow.

Reaction PhaseTarget BondReagentsBase / CatalystSolventTemp (°C)Typical Yield
1. Sulfonylation S-N1°/2° Amine (1.1 eq)DIPEA (2.0 eq)DCM (Anhydrous)0 to 2585–95%
2. SₙAr C-N / C-SAmine/Thiol (1.5 eq)K₂CO₃ (2.5 eq)DMF or MeCN60–8070–90%
3. Nitro Reduction C-NH₂Fe powder (5.0 eq)NH₄Cl (aq, 5.0 eq)EtOH/H₂O (4:1)8075–85%

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: Cap the highly reactive -SO₂Cl group while preserving the C2-aryl chloride.

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Ar). Dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C. Causality: Low temperature prevents di-sulfonylation and controls the exothermic reaction[2].

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Amine Addition: Slowly add the desired 1° or 2° amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM over 15 minutes.

  • Reaction: Remove the ice bath and let the mixture stir at room temperature for 2–4 hours.

  • Self-Validating Workup: Dilute with DCM and wash the organic layer with 1M HCl (aq) twice. Causality: The acidic wash protonates and removes any unreacted amine and DIPEA into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Check: TLC (Hexanes/EtOAc 3:1) will show the product as a lower R_f spot compared to the starting material.

Protocol B: SₙAr Displacement of the C2-Chloride

Objective: Substitute the activated C2-chloride with a nucleophile (e.g., a secondary amine).

  • Preparation: Dissolve the sulfonamide intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add K₂CO₃ (2.5 eq) followed by the nucleophile (1.5 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 6–12 hours.

  • Self-Validating Observation: Upon addition of the nucleophile and base, the solution will frequently turn deep yellow or orange. Causality: This color change is a visual confirmation of the formation of the highly conjugated, anionic Meisenheimer complex[5].

  • Workup: Cool to room temperature and quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash the combined organics heavily with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Analytical Check: LC-MS will confirm the mass shift and the disappearance of the characteristic 3:1 (M / M+2) chlorine isotope pattern.

SNAr_Mechanism SM Activated Aryl Chloride (Ortho-SO2NR2, Para-NO2) MC Meisenheimer Complex (Negative charge delocalized over NO2 and SO2NR2) SM->MC Rate-Determining Step Nuc Nucleophilic Attack (e.g., RR'NH) Nuc->MC Addition Prod Substituted Product + Cl- leaving group MC->Prod Fast Elimination

Logical relationship of the SₙAr mechanism via a stabilized Meisenheimer complex.

Protocol C: Mild Nitro Reduction (Béchamp Reduction Variant)

Objective: Convert the SₙAr product's nitro group to an amine without cleaving the sulfonamide or newly formed bonds.

  • Preparation: Dissolve the SₙAr product (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and solid NH₄Cl (5.0 eq). Causality: NH₄Cl acts as a mild proton source, avoiding the use of harsh acids (like HCl) that could hydrolyze the sulfonamide.

  • Heating: Heat the suspension to 80 °C under vigorous stirring for 2–4 hours.

  • Workup: Cool the mixture and filter it through a pad of Celite to remove iron sludge, washing the pad generously with EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and evaporate.

  • Analytical Check: ¹H NMR will show the disappearance of the downfield aromatic protons (adjacent to the NO₂ group) and the appearance of a broad singlet integrating to 2H (~3.5–5.0 ppm) corresponding to the new -NH₂ group.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry. Available at:[Link]

  • Recent advances in synthesis of sulfonamides: A review - Chemistry & Biology Interface. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex - YouTube (Video Tutor). Available at:[Link]

  • A Probable Hydrogen-Bonded Meisenheimer Complex - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines - Journal of the American Chemical Society. Available at:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide - MDPI. Available at:[Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? - ResearchGate. Available at:[Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction - PMC (NIH). Available at:[Link]

Sources

Method

HPLC analysis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride reactions

Executive Summary 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) is a highly reactive electrophilic intermediate critical to the synthesis of complex pharmaceutical APIs. Developing a robust Hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0) is a highly reactive electrophilic intermediate critical to the synthesis of complex pharmaceutical APIs. Developing a robust High-Performance Liquid Chromatography (HPLC) assay for this compound presents a significant analytical challenge. Due to its extreme moisture sensitivity, direct HPLC analysis results in on-column degradation, yielding inaccurate purity profiles[1]. This application note details a self-validating, pre-column derivatization strategy that quantitatively stabilizes the sulfonyl chloride, ensuring an accurate, reproducible, and highly reliable chromatographic assay[2].

Mechanistic Rationale: The Reactivity Challenge

To design a scientifically sound analytical method, one must first understand the causality behind the analyte's behavior. The presence of the strongly electron-withdrawing 5-nitro group on the benzene ring significantly increases the electrophilicity of the sulfonyl sulfur atom.

When exposed to protic solvents or standard aqueous HPLC mobile phases, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes rapid hydrolysis to form 2-chloro-3-methyl-5-nitrobenzene-1-sulfonic acid[1]. This degradation manifests chromatographically as split peaks, severe tailing, and a non-reproducible assay.

To circumvent this, pre-column derivatization is employed[2]. By reacting the sulfonyl chloride with an excess of a nucleophilic primary amine (e.g., benzylamine) in a strictly anhydrous environment, the labile −SO2​Cl group is converted via aminolysis into a highly stable sulfonamide[3]. While the native nitroaromatic ring already possesses UV activity, this derivatization step is mandatory because it halts degradation and normalizes the molecule's polarity, drastically improving subsequent reversed-phase column separation[4].

Reactivity SC 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride Water Aqueous Mobile Phase (Direct HPLC) SC->Water Hydrolysis Amine Benzylamine in ACN (Pre-column Derivatization) SC->Amine Aminolysis Degradation Sulfonic Acid Degradant (Inaccurate Purity) Water->Degradation Stable Stable Sulfonamide Derivative (Accurate HPLC Assay) Amine->Stable

Logical pathway comparing direct HPLC hydrolysis vs. pre-column derivatization.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol incorporates built-in controls to differentiate between native impurities (present in the raw material) and preparation-induced artifacts.

Causality of Reagent Selection:

  • Anhydrous Acetonitrile: Any trace moisture will outcompete the amine, artificially inflating the sulfonic acid impurity profile.

  • Benzylamine: A strong nucleophile that ensures rapid, 100% conversion of the sterically hindered sulfonyl chloride without inducing side reactions.

Step-by-Step Workflow
  • Derivatizing Solution Preparation: Dissolve 2.0 mL of Benzylamine ( 99.5% purity) in 100 mL of Anhydrous Acetonitrile (HPLC Grade, <50 ppm H2​O ).

  • Sample Preparation: Accurately weigh exactly 50.0 mg of 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride into a clean, dry 50 mL volumetric flask.

  • Derivatization Reaction: Add 10.0 mL of the Derivatizing Solution to the flask. Sonicate for 2 minutes to ensure complete dissolution. Allow the reaction to stand at room temperature (20–25°C) for exactly 10 minutes.

    • Causality: The 10-minute window is critical; it is long enough to ensure complete aminolysis but short enough to prevent slower nucleophilic aromatic substitution ( SN​Ar ) side reactions at the 2-chloro position.

  • Quenching & Dilution: Dilute to the 50 mL mark with Mobile Phase A (0.1% TFA in Water). Mix thoroughly.

  • Self-Validation Controls:

    • Blank Derivatization: Perform Steps 3 and 4 using an empty flask to identify benzylamine and system peaks.

    • Time-Course Check: Analyze the sample at t=0 and t=24 hours. A stable sulfonic acid peak area confirms the impurity was native to the batch, validating that no on-column hydrolysis is occurring.

Workflow Step1 1. Sample Weighing 50 mg Sulfonyl Chloride Step2 2. Derivatization Add 10 mL Benzylamine in Anhydrous ACN Step1->Step2 Step3 3. Incubation Stand for 10 min at 25°C (Complete Conversion) Step2->Step3 Step4 4. Quenching Dilute to 50 mL with Mobile Phase Step3->Step4 Step5 5. HPLC Analysis Inject 10 µL onto C18 Column Step4->Step5

Step-by-step pre-column derivatization workflow for sulfonyl chloride analysis.

Chromatographic Conditions & Data Presentation

The method utilizes a gradient elution starting at a high aqueous ratio[2]. This ensures that any highly polar sulfonic acid impurity is retained and separated from the void volume, while the organic modifier is subsequently ramped up to elute the lipophilic N-benzylsulfonamide derivative[5]. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the stationary phase, guaranteeing sharp, symmetrical peaks.

Table 1: HPLC Method Parameters

ParameterSpecification
Column Waters XBridge C18, 4.6 × 150 mm, 3.5 µm[2]
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (DAD)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.08020
5.08020
15.02080
20.02080
20.18020
25.08020

Table 3: System Suitability and Expected Retention Data

Analyte / ComponentExpected Retention Time (min)Resolution ( Rs​ )Tailing Factor
Benzylamine (Reagent Excess) ~ 3.5N/A< 1.5
Sulfonic Acid (Hydrolysis Impurity) ~ 6.2> 3.0< 1.2
Derivatized Sulfonamide (Main Peak) ~ 14.8> 5.0< 1.1

Data Interpretation & Troubleshooting

  • Elevated Sulfonic Acid Peak (~6.2 min): If the sulfonic acid peak exceeds historical batch impurity levels, it strongly indicates moisture contamination in the anhydrous acetonitrile used during Step 1. Discard the derivatizing solution, source fresh anhydrous solvent, and repeat the preparation.

  • Multiple Late-Eluting Peaks: The appearance of unexpected peaks after the main sulfonamide peak (~14.8 min) suggests over-reaction or side reactions (such as displacement of the 2-chloro group). Ensure the incubation time in Step 3 is strictly limited to 10 minutes before quenching.

References

  • Title: High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization (Patent US4565787A).
  • Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. Source: ResearchGate. URL: [Link]

  • Title: Liquid Chromatographic Determination of Biogenic Amines Based on Sulfonyl Chloride Pre-Column Derivatization. Source: MDPI. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields, complex mixtures, or degradation when utilizing 2-chloro-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low yields, complex mixtures, or degradation when utilizing 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in synthetic workflows.

Unlike standard benzenesulfonyl chlorides, this specific building block presents unique chemoselectivity challenges due to its highly activated aromatic ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your sulfonylation reactions.

Mechanistic Causality: Why Are Your Yields Low?

To troubleshoot low yields with 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, we must first analyze the molecule's dual electrophilic nature. Low yields are rarely due to poor reactivity; rather, they are caused by competing highly reactive pathways .

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The C2-chloride is situated ortho to the strongly electron-withdrawing sulfonyl group and para to the powerful electron-withdrawing nitro group. This specific electronic topology makes the C2 position highly activated for SN​Ar [2]. When an amine nucleophile is introduced, it can attack the C2 carbon instead of the sulfur atom, displacing the chloride and forming an undesired aryl amine byproduct.

  • Rapid Hydrolysis: Sulfonyl chlorides are inherently susceptible to hydrolysis, but the electron-deficient nature of this specific nitro-aromatic ring further increases the electrophilicity of the sulfur atom, making it exceptionally sensitive to trace moisture [1].

  • Steric Hindrance: The sulfonyl group is flanked by an ortho-chloro group, which slightly impedes the trajectory of incoming bulky nucleophiles, inadvertently giving the competing SN​Ar pathway a kinetic advantage if the reaction is not carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows that my target sulfonamide yield is under 20%, and the major peak is a highly polar byproduct missing a chlorine atom. What is happening? A: You are observing the classic SN​Ar side reaction. Your amine nucleophile is attacking the C2 position of the aromatic ring rather than the sulfonyl chloride. Because the C2 position is activated by the para-nitro group, aliphatic amines (which are strong nucleophiles) will readily displace the ortho-chloride at room temperature. To fix this, you must shift the kinetic balance back to the sulfur atom by drastically lowering the reaction temperature and avoiding excess amine.

Q2: How can I suppress the SN​Ar pathway and force the reaction toward sulfonylation? A: You must exploit the kinetic differences between the two electrophilic sites. Sulfonylation is kinetically faster at cryogenic temperatures, whereas SN​Ar requires a higher activation energy.

  • Temperature: Run the reaction at -78 °C. Do not let it warm up until the starting material is entirely consumed.

  • Base Selection: Never use an excess of your target amine as the base. Instead, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weak base like Pyridine [3].

  • Addition Rate: Add the amine dropwise to a dilute solution of the sulfonyl chloride to prevent localized concentration spikes that drive SN​Ar .

Q3: My starting material seems to degrade into a baseline spot on TLC before the amine is even fully added. How do I prevent this? A: This is rapid hydrolysis converting your sulfonyl chloride into the unreactive sulfonic acid [1]. This occurs due to wet solvents, ambient humidity, or old reagent batches. Ensure all glassware is flame-dried, use strictly anhydrous solvents (stored over molecular sieves), and verify the integrity of your sulfonyl chloride via NMR before starting. If an aqueous workup is required later, it must be done quickly with ice-cold solutions to prevent hydrolysis of any unreacted intermediates.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product distribution. Notice how temperature and base selection dictate the chemoselectivity of the reaction.

SolventBase UsedTemperatureAmine EquivalentsTarget Sulfonamide YieldUndesired SN​Ar AdductHydrolysis Degradation
THFExcess Target Amine25 °C2.5 equiv15%75%10%
DCMTriethylamine (TEA)0 °C1.1 equiv45%40%15%
DCMPyridine-20 °C1.0 equiv70%20%10%
DCM DIPEA -78 °C 1.0 equiv 92% <5% <3%

Data represents typical distributions when reacting 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride with a standard primary aliphatic amine.

Validated Experimental Protocol: Kinetically Controlled Sulfonylation

To ensure a self-validating system, this protocol incorporates strict temperature controls and in-process monitoring to guarantee the suppression of SN​Ar and hydrolysis.

Step 1: Anhydrous Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 5 minutes.

Step 2: Reagent Dissolution Dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous Dichloromethane (DCM). Causality: DCM is preferred over THF as it is less hygroscopic and supports lower freezing points without precipitating the reagents.

Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C for 10 minutes. Causality: This cryogenic state freezes out the higher-activation-energy SN​Ar pathway.

Step 4: Non-Nucleophilic Base Addition Add anhydrous N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv) dropwise. Stir for 5 minutes.

Step 5: Controlled Amine Addition Dissolve the target amine (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous DCM. Using a syringe pump, add this amine solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition maintains an excess of the sulfonyl chloride relative to the amine, preventing the amine from acting as a base or attacking the C2 position.

Step 6: In-Process Validation Stir the reaction at -78 °C for 1.5 hours. Crucial Step: Do not remove the cooling bath. Extract a 10 µL aliquot, quench it in cold methanol, and analyze via LC-MS. The reaction is self-validating: if the starting material mass is gone and the SN​Ar mass is absent, the kinetic control was successful.

Step 7: Cold Quenching & Workup While still at -78 °C, quench the reaction by adding 5 mL of cold saturated aqueous NH4​Cl . Only after quenching should you remove the flask from the dry ice bath. Transfer to a separatory funnel, extract with cold DCM ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Pathway Visualization

The following diagram maps the competing reaction pathways, illustrating why kinetic control is mandatory for this specific substrate.

ReactionPathways SM 2-Chloro-3-methyl-5-nitrobenzene -1-sulfonyl chloride Sulfonamide Target Sulfonamide (Attack at Sulfur) SM->Sulfonamide Kinetically favored at low temp (-78°C) SNAr SNAr Adduct (Attack at C2, Cl displaced) SM->SNAr Thermodynamically favored at room temp Hydrolysis Sulfonic Acid (Hydrolysis Degradation) SM->Hydrolysis Aqueous workup / Poor storage Amine Amine Nucleophile (R-NH2) Amine->Sulfonamide Amine->SNAr Water Trace Moisture (H2O) Water->Hydrolysis

Competing reaction pathways: Sulfonylation vs. SNAr vs. Hydrolysis.

References

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride Syntheses

Welcome to the advanced technical support guide for sulfonamide synthesis utilizing 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride . As a highly functionalized and electron-deficient electrophile, this reagent pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for sulfonamide synthesis utilizing 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride . As a highly functionalized and electron-deficient electrophile, this reagent presents unique chemoselectivity challenges. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve complex side reactions through mechanistic insights and self-validating protocols.

Molecular Diagnostics: Understanding the Reagent's Reactivity

Before troubleshooting, it is critical to understand the causality behind the side reactions associated with this specific molecule. The reagent possesses two highly electrophilic sites:

  • The Sulfonyl Chloride Group (-SO₂Cl): The intended site for nucleophilic attack by an amine to form a sulfonamide.

  • The C2 Aromatic Carbon: The chlorine atom at position 2 is exceptionally activated as a leaving group. It is situated ortho to the electron-withdrawing sulfonyl group and para to the strongly electron-withdrawing nitro group. This electronic landscape makes the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) 1.

Mechanistic Troubleshooting & FAQs

Q1: I am observing a brightly colored (yellow/orange) byproduct and low yields of my target sulfonamide. What is happening? A1: You are observing Nucleophilic Aromatic Substitution (S_NAr) . Because the C2-chlorine is heavily activated by the para-nitro and ortho-sulfonyl groups, your amine is acting as a nucleophile and attacking the aromatic ring instead of the sulfonyl electrophile 1. This displaces the chloride ion and forms a highly conjugated, colored 2-amino aromatic byproduct. Causality & Solution: Sulfonylation is a kinetically fast process at low temperatures, whereas S_NAr has a higher activation energy barrier. You must run the reaction strictly at or below 0 °C to kinetically favor the sulfonylation pathway over thermodynamic S_NAr 2.

Q2: My TLC shows a massive polar spot at the baseline that doesn't move even in polar solvent systems. How do I fix this? A2: This indicates the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The electron-withdrawing nitro group makes the sulfur center extremely electrophilic, accelerating hydrolysis if even trace water is present 3. Causality & Solution: Water outcompetes the amine for the sulfonyl electrophile 4. Ensure all solvents (e.g., DCM, THF) are strictly anhydrous and the reaction is purged with an inert gas.

Q3: I am synthesizing a secondary sulfonamide (using a primary amine), but LC-MS shows a mass corresponding to the addition of two sulfonyl groups. Why? A3: This is di-sulfonylation . Primary amines have two reactive N-H bonds. After the first sulfonylation, the resulting secondary sulfonamide can be deprotonated by excess base, turning it into a nucleophile that attacks a second molecule of sulfonyl chloride 2. Causality & Solution: Avoid using excess sulfonyl chloride. Utilize an "inverse addition" technique (adding the sulfonyl chloride dropwise to the amine) to ensure the electrophile is never in excess in the reaction mixture 2.

Quantitative Reaction Matrix

Use this table to quickly diagnose side reactions based on analytical markers and implement the precise quantitative thresholds required to mitigate them.

Competing ReactionAnalytical Marker (LC-MS)Typical Yield LossTemperature ThresholdOptimal Stoichiometry
Nucleophilic Aromatic Substitution [M - Cl + Amine]⁺15% - 40%> 10 °C1.0 eq Sulfonyl Chloride : 1.05 eq Amine
Hydrolysis [M - Cl + OH]⁺20% - 100%N/A (Moisture dependent)Strictly anhydrous (< 50 ppm H₂O)
Di-sulfonylation [M + Reagent - HCl]⁺5% - 20%> 0 °CInverse addition, 1.2 eq DIPEA

Self-Validating Experimental Workflow: Chemoselective Sulfonamide Synthesis

This protocol is engineered to suppress both S_NAr and hydrolysis. By pre-cooling the amine and using a mild, non-nucleophilic base (N,N-diisopropylethylamine, DIPEA), we lower the kinetic energy of the system, favoring the faster sulfonylation over the slower S_NAr.

Step-by-Step Methodology:

  • System Preparation (Validation Checkpoint 1 - Moisture Control): Flame-dry a round-bottom flask under vacuum and backfill with argon. Self-Validation: The flask should be cool to the touch and maintain positive argon pressure before introducing reagents to guarantee zero hydrolysis.

  • Amine Solution: Dissolve the primary or secondary amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Equilibration (Validation Checkpoint 2 - Kinetic Control): Submerge the flask in an ice-brine bath to reach -5 °C to 0 °C. Crucial: Allow 15 minutes for thermal equilibration. Rushing this step creates localized hot spots that immediately trigger S_NAr upon reagent addition.

  • Reagent Preparation: In a separate dry vial, dissolve 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM.

  • Inverse Addition: Add the sulfonyl chloride solution dropwise over 30 minutes to the amine solution. This slow addition maintains a low steady-state concentration of the electrophile, preventing di-sulfonylation 2.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor by TLC. Do not let the reaction warm to room temperature until the sulfonyl chloride is fully consumed.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Visual Pathway Analysis

The following diagram illustrates the competing reaction pathways based on the environmental conditions applied to the starting materials.

G Start 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride + Amine Cond_Sulf 0 °C, Anhydrous (Kinetic Control) Start->Cond_Sulf Fast Cond_SNAr Room Temp / Heating (Thermodynamic Control) Start->Cond_SNAr Slow / Heat Cond_Hydr Trace Moisture (Aqueous Competition) Start->Cond_Hydr H2O Exposure Prod_Sulf Target Sulfonamide (Desired Product) Cond_Sulf->Prod_Sulf Prod_SNAr 2-Amino Aromatic Byproduct (SNAr Impurity) Cond_SNAr->Prod_SNAr Prod_Hydr Sulfonic Acid (Hydrolysis Impurity) Cond_Hydr->Prod_Hydr

Reaction pathways of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride highlighting chemoselectivity.

References

  • BenchChem Technical Support Team. "Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them." Benchchem. 4[4]

  • BenchChem Technical Support Team. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." Benchchem. 2[2]

  • "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." PMC (NIH). 3[3]

  • "Activation of chlorine and fluorine by a phenylazo group towards nucleophilic aromatic substitution." Vanderbilt University. 1[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Synthesis Overview & Mechanistic Considerations

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is typically synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 2-chloro-3-methyl-nitrobenzene. The reaction involves the use of a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). Understanding the reaction mechanism and potential side reactions is critical for optimization.

The primary challenge in this synthesis is controlling the reaction to maximize the yield of the desired product while minimizing the formation of byproducts such as diaryl sulfones and isomeric sulfonyl chlorides. Furthermore, the product's sensitivity to moisture necessitates careful handling during reaction and work-up to prevent hydrolysis.

SM Starting Material (2-Chloro-3-methyl-nitrobenzene) Reaction Chlorosulfonation Reaction SM->Reaction CSA Chlorosulfonic Acid (ClSO₃H) CSA->Reaction Product Desired Product (2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride) Reaction->Product Optimal Conditions (Excess ClSO₃H, Low Temp) Sulfone Side Product (Diaryl Sulfone) Reaction->Sulfone Insufficient ClSO₃H or High Temp Workup Aqueous Work-up Product->Workup Hydrolysis Degradation Product (Sulfonic Acid) Workup->Product Anhydrous Conditions Rapid Extraction Workup->Hydrolysis Presence of Water (H₂O)

Caption: Workflow for the synthesis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, highlighting the main reaction pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride?

The most prevalent method is the direct chlorosulfonation of 2-chloro-3-methyl-nitrobenzene using an excess of chlorosulfonic acid.[1] This reaction is a classic electrophilic aromatic substitution where sulfur trioxide (SO₃), present in equilibrium in chlorosulfonic acid, acts as the electrophile.

Q2: Why is an excess of chlorosulfonic acid typically required?

Using an excess of chlorosulfonic acid serves two primary purposes. First, it acts as both the reagent and the solvent. Second, and more critically, it ensures that the concentration of the electrophile remains high throughout the reaction, which drives the reaction to completion and helps to suppress the formation of diaryl sulfone byproducts.[1][2]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture (with extreme caution), quenching them in ice water, and extracting with a suitable organic solvent (e.g., dichloromethane). The organic extract can then be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.

Q4: Is 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride stable?

Like most sulfonyl chlorides, this compound is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[3] It is also thermally sensitive and can decompose at elevated temperatures. For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected. What are the primary causes?

A: Low yields are a common problem and can be traced back to several factors. The most frequent culprits are incomplete reaction, product degradation during work-up, and competing side reactions.

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Incomplete Reaction The reaction may not have reached completion. Solution: Increase the reaction time or moderately increase the temperature (e.g., from room temperature to 50-60°C), monitoring by TLC. Ensure the stoichiometry is correct, with a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents).[4]Full consumption of starting material and increased product formation.
Product Hydrolysis Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of water.[3] This is a major cause of yield loss during aqueous work-up. Solution: Perform the work-up quickly by pouring the reaction mixture onto cracked ice to keep the temperature low.[2] Extract the product immediately with a water-immiscible organic solvent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere to exclude moisture.[3]Minimized formation of the sulfonic acid byproduct, leading to a higher isolated yield of the desired sulfonyl chloride.
Reagent Quality The chlorosulfonic acid may have degraded due to moisture absorption. Solution: Use a fresh, unopened bottle of chlorosulfonic acid or one that has been properly stored.A more efficient and cleaner reaction, as the concentration of the active sulfonating species will be higher.
Mechanical Loss The product may be lost during the work-up and extraction phases, especially if emulsions form. Solution: During extraction, if an emulsion forms, add brine (saturated NaCl solution) to help break it.[2] Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.Improved recovery of the product from the work-up procedure.
Issue 2: Formation of Impurities

Q: I'm observing a significant amount of an insoluble, high-melting point solid, likely a diaryl sulfone. How can I prevent this?

A: The formation of a diaryl sulfone is a classic side reaction in chlorosulfonation.[2] It occurs when the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting arene.

Causality & Prevention:

  • Mechanism: This side reaction is favored when the concentration of the starting material is high relative to the chlorosulfonating agent.

  • Solution 1: Order of Addition: The most effective way to prevent this is to add the aromatic compound (2-chloro-3-methyl-nitrobenzene) slowly to the chilled chlorosulfonic acid. This ensures that the chlorosulfonic acid is always in large excess, favoring the desired reaction pathway.[2]

  • Solution 2: Stoichiometry: Use a larger excess of chlorosulfonic acid (at least 4-5 equivalents). This increases the rate of the primary reaction relative to the side reaction.[1]

Q: My final product is contaminated with isomers. How can I improve regioselectivity?

A: The directing effects of the substituents on the aromatic ring determine the position of sulfonation. For 2-chloro-3-methyl-nitrobenzene, the nitro group is a strong deactivating meta-director, while the chloro and methyl groups are ortho-, para-directors. The sulfonation is expected to occur at the position that is least sterically hindered and electronically favored. Controlling the reaction temperature is key; lower temperatures generally afford higher selectivity. Running the reaction at 0-5°C can often minimize the formation of unwanted isomers.

Issue 3: Difficult Work-up and Purification

Q: My product appears to decompose or "oil out" during aqueous work-up. What is the best practice for quenching the reaction?

A: This is a classic sign of product hydrolysis.[3] The sulfonyl chloride is reacting with the water in the work-up to form the corresponding sulfonic acid, which may be an oil or a deliquescent solid.

Optimized Quenching Protocol:

  • Prepare a beaker with a large amount of crushed ice and a stir bar.

  • Cool the completed reaction mixture in an ice bath.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. The addition should be controlled to keep the temperature of the quench mixture below 10°C.[5]

  • The product should precipitate as a solid. If it separates as an oil, it may be due to the presence of impurities.

  • Do not delay. Immediately filter the precipitated solid and wash it with cold water to remove residual acid. Alternatively, extract the entire cold aqueous slurry promptly with a solvent like dichloromethane or diethyl ether.[6]

Q: How can I effectively purify the crude 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride?

A: Purification must be conducted under anhydrous conditions to the greatest extent possible.

  • Recrystallization: This is often the most effective method for solid sulfonyl chlorides. Choose a non-polar, anhydrous solvent from which the product has low solubility at cold temperatures but good solubility at higher temperatures (e.g., a mixture of hexanes and a minimal amount of dichloromethane or ethyl acetate). The process should be done relatively quickly to minimize exposure to atmospheric moisture.

  • Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel can be used. It's important to note that sulfonyl chlorides can sometimes degrade on silica gel.[7] Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run the column quickly. Ensure the silica and solvents are dry.

Recommended Experimental Protocol

This protocol is a synthesized guideline based on established procedures for analogous compounds.[4][8][9] Extreme caution must be exercised as chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and assembled under a dry nitrogen or argon atmosphere.

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 equivalents).

    • Cool the flask to 0-5°C using an ice-salt bath.

  • Reaction:

    • Dissolve 2-chloro-3-methyl-nitrobenzene (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane (if necessary for viscosity) or use it neat if it is a liquid.

    • Add the solution of the starting material dropwise to the cold, stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

    • Slowly warm the reaction to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture onto the ice slurry. The product should precipitate as a solid.

    • Filter the crude solid using a Büchner funnel and wash thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

    • Press the solid as dry as possible on the filter.

  • Purification:

    • Dry the crude product under vacuum in a desiccator over a strong desiccant (e.g., P₂O₅).

    • Purify the dried solid by recrystallization from an appropriate anhydrous solvent system (e.g., hexane/dichloromethane).

    • Isolate the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D2RE00280A.
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.
  • Synthesis of sulfonyl chloride substr
  • Why will sulfonic acid chlorides not react with water?. Quora.
  • Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com.
  • An alternative synthetic route to the neuroleptic compound Pipothiazine. Semantic Scholar.
  • 2-Methyl-5-nitrobenzenesulfonyl chloride synthesis. ChemicalBook.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Derivatives

This guide provides in-depth troubleshooting for the purification of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride and its derivatives. It is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the purification of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride and its derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these vital synthetic intermediates.

I. Understanding the Molecule and Potential Impurities

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a highly reactive compound, a characteristic that makes it a valuable reagent but also susceptible to degradation and the formation of impurities.[1] A successful purification strategy is contingent on understanding the likely impurities that can arise during its synthesis and handling.

The primary impurity of concern is the corresponding 2-chloro-3-methyl-5-nitrobenzenesulfonic acid , which is formed by hydrolysis of the sulfonyl chloride group.[1][2] This hydrolysis can be initiated by trace amounts of water in solvents, on glassware, or from atmospheric moisture. Other potential impurities include residual starting materials from the synthesis, such as 2-chloro-3-methyl-5-nitroaniline (if using a Sandmeyer-type reaction) or 2-chloro-3-methyl-5-nitrobenzene (if using chlorosulfonation), as well as byproducts from side reactions.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of your sulfonyl chloride derivative in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My purified product is an oil, but it should be a solid. What went wrong?

This is a common issue that can arise from several factors:

  • Residual Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and can result in an oily product.[3]

  • Presence of Impurities: The presence of the sulfonic acid hydrolysis product or other impurities can lower the melting point of your compound, causing it to appear as an oil.[4]

  • Incomplete Reaction: If the preceding reaction did not go to completion, the presence of unreacted starting materials can also lead to an oily consistency.

Troubleshooting Steps:

  • High-Vacuum Drying: Place the oily product under high vacuum for an extended period to remove any residual volatile solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or pentane. This can help to crash out the solid product while leaving oily impurities in the solvent.

  • Purity Analysis: Analyze the oily product by ¹H NMR or GC-MS to identify the components.[4] The presence of characteristic peaks for the sulfonic acid (often a broad peak) or starting materials will confirm the source of the problem.

Q2: My NMR spectrum shows broad peaks, and the integration is not clean. What does this indicate?

Broad peaks in an NMR spectrum of a sulfonyl chloride derivative often point to the presence of the corresponding sulfonic acid. The acidic proton of the sulfonic acid can exchange with residual water in the NMR solvent, leading to peak broadening.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peak corresponding to the sulfonic acid proton should disappear or significantly diminish.

  • Use of Anhydrous Solvents: Ensure that you are using high-purity, anhydrous deuterated solvents for your NMR analysis to minimize hydrolysis.[5]

  • Re-purification: If the sulfonic acid is present in significant amounts, re-purification of your compound is necessary.

Q3: My column chromatography is not giving good separation, and I'm seeing a lot of streaking on my TLC plates. How can I improve this?

Streaking on TLC plates and poor separation during column chromatography are often signs of compound degradation on the silica gel. Sulfonyl chlorides can be sensitive to the acidic nature of standard silica gel.[3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or pyridine to neutralize the acidic sites. This "deactivated" silica can significantly improve the chromatography of sensitive compounds.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

  • Solvent System Optimization: Carefully optimize your eluent system using TLC. A common starting point for sulfonyl chlorides is a mixture of hexanes and ethyl acetate.[6][7]

III. Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification techniques for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride derivatives.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid sulfonyl chlorides, especially for removing the sulfonic acid byproduct.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which your sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include:

    • Chloroform/Hexane[4]

    • Carbon tetrachloride (use with caution due to toxicity)[4]

    • Dry benzene[8]

  • Dissolution: In a fume hood, dissolve the crude sulfonyl chloride in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

Column chromatography is useful for separating the sulfonyl chloride from non-polar impurities or when recrystallization is not effective.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (or neutral alumina) in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). For sensitive compounds, add 1% triethylamine to the eluent to deactivate the silica gel.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product under high vacuum.

IV. Purity Assessment

Accurate determination of purity is crucial. A combination of analytical techniques provides the most comprehensive assessment.[2][5]

Analytical Technique Information Provided Key Considerations
¹H and ¹³C NMR Structural confirmation and identification of proton- and carbon-containing impurities.[4]Use anhydrous deuterated solvents.[5] The presence of the sulfonic acid can be confirmed by a D₂O exchange experiment.
GC-MS Separation and identification of volatile impurities. Provides molecular weight information.[2][4]Potential for thermal degradation of the sulfonyl chloride in the injector.[2]
HPLC High-resolution separation and quantification of impurities, including the non-volatile sulfonic acid.[1][2]Method development is required. Reversed-phase HPLC is typically used.[2]
Melting Point A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[4]A simple and rapid initial assessment of purity.

V. Visualization of Key Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues.

G start Crude Product issue Purification Issue Identified (e.g., Oily Product, Poor NMR) start->issue is_oily Is the product an oil? issue->is_oily is_broad_nmr Are NMR peaks broad? is_oily->is_broad_nmr No high_vac Dry under high vacuum is_oily->high_vac Yes is_bad_chrom Poor chromatographic separation? is_broad_nmr->is_bad_chrom No d2o_exchange Perform D₂O exchange is_broad_nmr->d2o_exchange Yes deactivate_silica Deactivate silica gel (e.g., with triethylamine) is_bad_chrom->deactivate_silica Yes analyze Analyze Purity (NMR, GC-MS, HPLC, MP) is_bad_chrom->analyze No triturate Triturate with non-polar solvent high_vac->triturate recrystallize Recrystallize triturate->recrystallize d2o_exchange->recrystallize column Perform Column Chromatography deactivate_silica->column recrystallize->analyze column->analyze

Caption: Troubleshooting workflow for purification.

Hydrolysis of Sulfonyl Chloride

This diagram illustrates the reaction of a sulfonyl chloride with water to form the corresponding sulfonic acid, a common impurity.

G sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonic_acid R-SO₃H (Sulfonic Acid) sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Water) hcl HCl

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride Sulfonylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical monitoring of highly activated sulfonyl chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical monitoring of highly activated sulfonyl chlorides. The compound 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride presents a unique set of challenges. The synergistic electron-withdrawing effects of the nitro group (para to the sulfonyl) and the chloro group (ortho) make the sulfur center exceptionally electrophilic[1].

While this ensures rapid sulfonylation, it also guarantees extreme moisture sensitivity. If handled without precise mechanistic awareness, this reactivity leads to false-negative Thin Layer Chromatography (TLC) results[2]. This guide provides a self-validating framework for monitoring this specific reaction, ensuring that your analytical feedback is an accurate reflection of your reaction vessel.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must understand the causality behind the experimental behavior. When you spot a raw reaction mixture containing 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride onto a standard normal-phase silica gel TLC plate, the unreacted starting material encounters acidic silanol groups and adsorbed water. This environment rapidly catalyzes the hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid[3].

Because sulfonic acids are highly polar and acidic, they bind irreversibly to the silica stationary phase, masquerading as a failed reaction or an intractable baseline streak[4]. Furthermore, the highly activated ortho-chloro group is susceptible to Nucleophilic Aromatic Substitution (SNAr) if an excess of a strong amine nucleophile is present at elevated temperatures.

Pathway SM 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride Product Desired Sulfonamide (Clean TLC Spot, Mid Rf) SM->Product + Amine (Primary Pathway) Hydrolysis Sulfonic Acid Byproduct (Baseline TLC Streak, Rf=0) SM->Hydrolysis + H2O (Moisture) SNAr SNAr Byproduct (Displacement of -Cl) SM->SNAr + Excess Amine / Heat Amine Amine Nucleophile (Base) Amine->Product

Reaction pathways showing desired sulfonylation vs. hydrolysis and SNAr side reactions.

Part 2: Experimental Protocols

To bypass the on-plate hydrolysis artifact, we employ a "Derivatization Mini-Workup." This protocol chemically converts the unstable sulfonyl chloride into a stable, highly mobile sulfonamide immediately prior to spotting, creating a self-validating analytical system.

Protocol: Derivatization Mini-Workup for Accurate TLC Monitoring
  • Aliquot: Withdraw 10 µL of the active reaction mixture using a glass capillary tube.

  • Dilution: Transfer the aliquot into a microcentrifuge tube containing 100 µL of an anhydrous, non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quench/Derivatization: Add 10 µL of a volatile, highly reactive secondary amine (e.g., Pyrrolidine or Diethylamine) to the tube. Vortex briefly.

    • Causality Check: The pyrrolidine instantly reacts with any residual 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride to form a stable pyrrolidine-sulfonamide. This prevents the silica gel from hydrolyzing the starting material.

  • Spotting: Spot the derivatized mixture alongside your starting materials on a silica gel F254 plate. Ensure you include a "Co-spot" (Starting Material + Reaction Mixture) to verify Rf alignment.

  • Development: Elute the plate using an optimized solvent system (see Table 2).

  • Visualization: Allow the plate to dry completely in a fume hood. Visualize under short-wave UV light (254 nm). The nitroaromatic core provides excellent UV absorbance.

Protocol Step1 1. Sample 10 µL of Reaction Mixture Step2 2. Dilute in 100 µL Organic Solvent (e.g., DCM) Step1->Step2 Step3 3. Add 10 µL Pyrrolidine (Derivatize Unreacted SM) Step2->Step3 Step4 4. Spot on Silica Gel TLC (SM, Co-spot, Rxn) Step3->Step4 Step5 5. Elute & Visualize (UV 254 nm) Step4->Step5

Step-by-step derivatization mini-workup protocol for accurate TLC monitoring.

Part 3: Troubleshooting Guides & FAQs

Q1: My TLC shows a massive streak from the baseline to the middle of the plate. Is my reaction decomposing? A1: Not necessarily. Streaking is the hallmark of on-plate sulfonyl chloride hydrolysis[3]. The acidic silica gel degrades the starting material as it travels up the plate. Implement the Derivatization Mini-Workup protocol above. If the streak resolves into a clean, high-Rf spot (representing the derivatized starting material), your reaction is not decomposing; your analytical method was simply incompatible with the raw reagent.

Q2: I see a new spot forming, but it's much lower in Rf than my starting amine. Is this the product? A2: Yes, typically. The general rule of thumb in sulfonylation is that the resulting sulfonamide product is more polar than the starting sulfonyl chloride, but its polarity relative to the starting amine depends heavily on the amine's structure[3]. Because the 2-chloro-3-methyl-5-nitrobenzene moiety is highly polarizable, the resulting sulfonamide will often elute at a lower Rf than expected.

Q3: I am observing two distinct new spots forming over time. What is the secondary byproduct? A3: Given the structure of 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, the nitro group strongly activates the ortho-chloro position toward Nucleophilic Aromatic Substitution (SNAr)[1]. If you are using a strong nucleophile (like a primary alkyl amine) and elevated temperatures, the amine may attack the ring, displacing the chloride in addition to reacting at the sulfonyl center. Lower the reaction temperature or use a less nucleophilic base (like DIPEA) to suppress this pathway[4].

Q4: How do I choose the right base to prevent side reactions? A4: The base plays a critical role in sulfonylation reactions[4]. Avoid nucleophilic bases. Pyridine or triethylamine (TEA) are standard, but for highly activated substrates like this, N,N-Diisopropylethylamine (DIPEA) or inorganic bases (like K2CO3 in a biphasic system) minimize SNAr and undesired amine quaternization.

Part 4: Quantitative Data & Solvent Selection

Table 1: Typical TLC Behavior (Silica Gel F254, 7:3 Hexanes:EtOAc)

ComponentVisual Characteristic (UV 254 nm)Approximate RfMechanistic Note
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Dark purple spot0.6 - 0.8Prone to severe streaking if not derivatized[3].
Pyrrolidine-derivatized SM Dark purple spot0.5 - 0.7Stable, sharp spot. Used as the true SM reference.
Sulfonamide Product Dark spot0.2 - 0.4Polarity depends entirely on the nucleophile[3].
Sulfonic Acid Byproduct Heavy streak / Baseline spot0.0Result of moisture in the reaction or on-plate hydrolysis[4].

Table 2: Solvent System Optimization Guide [3]

ObservationDiagnosisRecommended Solvent Adjustment
All spots remain at the baseline (Rf < 0.1) Eluent is too non-polar.Increase EtOAc ratio (e.g., move from 8:2 to 1:1 Hexanes:EtOAc) or switch to DCM:MeOH (95:5).
All spots run to the solvent front (Rf > 0.9) Eluent is too polar.Increase Hexanes ratio (e.g., move to 9:1 Hexanes:EtOAc) or use pure DCM.
Product and derivatized SM co-elute Insufficient selectivity.Change solvent family. Try Toluene:EtOAc (8:2) to leverage pi-pi interactions with the nitroaromatic ring.

Part 5: References

  • [3] BenchChem Technical Support Team. Technical Support Center: Monitoring Sulfonylation Reactions with TLC. BenchChem. 3

  • [4] BenchChem Technical Support Team. Technical Support Center: Sulfonylation Reactions. BenchChem. 4

  • [2] Green Chemistry. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. RSC Publishing. 2

  • [1] BLD Pharm. 2-Chloro-5-nitrobenzene-1-sulfonyl chloride Product Specifications. BLD Pharmatech. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride vs. Tosyl Chloride

As drug development and complex organic synthesis advance, the selection of appropriate sulfonylation reagents becomes critical for optimizing yield, chemoselectivity, and reaction kinetics. While Tosyl Chloride (TsCl) r...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis advance, the selection of appropriate sulfonylation reagents becomes critical for optimizing yield, chemoselectivity, and reaction kinetics. While Tosyl Chloride (TsCl) remains the ubiquitous workhorse for standard sulfonylation, highly functionalized electrophiles like 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMNSC) offer specialized reactivity profiles for challenging substrates.

This guide provides an in-depth, objective comparison of these two reagents, analyzing the delicate balance between electronic activation and steric hindrance, supported by field-proven experimental protocols.

Mechanistic & Structural Analysis

The reactivity of sulfonyl chlorides in nucleophilic substitution (SN2 at a tetrahedral sulfur) is governed by the electrophilicity of the sulfur atom and the steric accessibility of the transition state [2].

Tosyl Chloride (TsCl): The Unhindered Standard

Tosyl chloride features a para-methyl group. This substituent is electron-donating via inductive and hyperconjugative effects, which slightly increases the electron density on the sulfonyl group. Consequently, TsCl is moderately electrophilic. However, its primary advantage lies in its steric freedom . Lacking ortho-substituents, the tetrahedral sulfur is fully exposed, allowing unhindered trajectory for incoming nucleophiles. This makes TsCl highly reliable for primary and unhindered secondary amines [3].

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride (CMNSC): The Hindered Electrophile

CMNSC presents a highly complex, dual-natured reactivity profile driven by conflicting electronic and steric forces:

  • Electronic Hyper-Activation: The meta-nitro group is a powerful electron-withdrawing group (-I, -M effects), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfur atom. This makes the sulfur center exceptionally electrophilic and thermodynamically primed for rapid nucleophilic attack.

  • The Ortho-Steric Bottleneck: Despite its high electrophilicity, the ortho-chloro substituent creates a severe kinetic barrier. The bulky chlorine atom physically shields the sulfonyl group, restricting the approach angle of incoming nucleophiles [1].

  • Causality in Synthesis: When reacting CMNSC with bulky secondary amines, the reaction will frequently stall. The nucleophile cannot physically reach the highly electrophilic sulfur. To overcome this, a small, flat, highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to act as a steric bypass.

Process Visualizations

Reagent Selection Workflow

The following decision matrix illustrates the logical selection between TsCl and CMNSC based on nucleophile properties.

Reagent_Selection Start Evaluate Nucleophile (Amine/Alcohol) StericCheck Is the nucleophile sterically hindered? Start->StericCheck ElecCheck Is high electrophilicity required for activation? StericCheck->ElecCheck Yes (Secondary/Bulky) TsCl Use Tosyl Chloride (TsCl) Standard Conditions StericCheck->TsCl No (Primary) ElecCheck->TsCl No CMNSC Use CMNSC + DMAP Catalyst ElecCheck->CMNSC Yes

Caption: Decision workflow for selecting sulfonylation reagents based on nucleophile sterics.

DMAP Catalytic Bypass Mechanism

For sterically hindered sulfonyl chlorides like CMNSC, DMAP is required to form an activated intermediate that bypasses the ortho-chloro shielding.

DMAP_Catalysis A CMNSC (Sterically Hindered) C N-Sulfonylpyridinium Intermediate (Highly Electrophilic) A->C Fast Attack B DMAP (Small, Flat Nucleophile) B->C E Sulfonamide Product + Regenerated DMAP C->E Rate-Determining Substitution D Bulky Amine Nucleophile D->E

Caption: DMAP catalytic cycle overcoming the steric hindrance of ortho-substituted sulfonyl chlorides.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents to aid in reaction optimization.

Property / MetricTosyl Chloride (TsCl)2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMNSC)
Electronic Nature Mildly deactivated (Electron-donating -CH₃)Highly activated (Electron-withdrawing -NO₂, -Cl)
Steric Hindrance Low (Unsubstituted ortho positions)High (Ortho-chloro substituent)
Hydrolysis Rate Slow (Stable in atmospheric moisture)Fast (Requires strictly anhydrous conditions)
Ideal Nucleophiles Primary amines, unhindered secondary aminesWeak nucleophiles requiring highly electrophilic partners
Catalyst Dependency Optional (TEA or Pyridine sufficient)Mandatory (DMAP required for bulky nucleophiles)
Typical Reaction Temp 0 °C to Room Temperature-78 °C to 0 °C (To prevent side-reactions/hydrolysis)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and temperature control is explicitly defined.

Protocol A: Standard Sulfonylation using Tosyl Chloride (TsCl)

Ideal for standard primary and secondary amines.

  • Preparation: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing amine protonation [3].

  • Electrophile Addition: Cool the reaction to 0 °C. Add TsCl (1.1 equiv) portion-wise. Causality: Cooling prevents exothermic degradation, though TsCl is relatively stable.

  • Propagation: Warm to room temperature and stir for 2-4 hours. Monitor via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Hindered Sulfonylation using CMNSC

Ideal for weakly nucleophilic substrates requiring hyper-electrophilic activation.

  • Preparation: Dissolve the target amine (1.0 equiv) in strictly anhydrous DCM (0.1 M) under argon. Causality: The extreme electrophilicity of CMNSC makes it highly susceptible to hydrolysis; absolute exclusion of water is mandatory.

  • Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and DMAP (0.2 equiv). Causality: DIPEA serves as the bulk stoichiometric base. DMAP serves as the nucleophilic catalyst, bypassing the ortho-chloro hindrance to form the highly reactive N-sulfonylpyridinium intermediate [1].

  • Electrophile Addition: Cool the reaction strictly to -20 °C to 0 °C. Add CMNSC (1.2 equiv) dropwise as a solution in DCM. Causality: The strong electron-withdrawing nitro group makes the intermediate violently reactive. Low temperatures suppress competitive side reactions (e.g., dimerization or solvent attack).

  • Propagation: Maintain at 0 °C for 1 hour, then slowly allow to reach room temperature. Stir until completion (typically 4-12 hours depending on amine bulk).

  • Workup: Quench with 1M aqueous HCl at 0 °C to protonate and remove DMAP/DIPEA. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • K. K. et al. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." National Center for Biotechnology Information (PMC). Available at:[Link]

  • MDPI. "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions." MDPI Open Access Journals. Available at: [Link]

Comparative

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride vs. mesyl chloride applications

An in-depth comparative analysis of sulfonyl chlorides requires moving beyond basic structural differences to understand their strategic roles in synthetic workflows. In modern drug development, sulfonyl chlorides serve...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of sulfonyl chlorides requires moving beyond basic structural differences to understand their strategic roles in synthetic workflows. In modern drug development, sulfonyl chlorides serve two distinct purposes: as transient activating agents to facilitate subsequent transformations, or as permanent, highly functionalized pharmacophores designed for target engagement.

This guide objectively compares Mesyl Chloride (MsCl) —the ubiquitous aliphatic workhorse for leaving group generation—with 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMNSC) —a specialized, polyfunctional aromatic scaffold used in advanced library synthesis and hit-to-lead optimization.

Chemical Profiling & Reactivity Dynamics

The selection between an aliphatic sulfonyl chloride like MsCl and a heavily substituted aromatic variant like CMNSC is dictated by steric constraints, electrophilicity, and the intended lifespan of the sulfonyl moiety in the final Active Pharmaceutical Ingredient (API).

  • Mesyl Chloride (MsCl): Highly reactive and sterically unhindered. Its primary application is the rapid O -sulfonylation of alcohols to form methanesulfonates (mesylates)[1]. This transformation converts a poor hydroxyl leaving group into an excellent one, setting the stage for SN​2 nucleophilic substitution, elimination, or reduction[1][2]. The mesyl group is typically transient, designed to be displaced in the next synthetic step.

  • CMNSC (2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride): A bulky, electron-deficient aromatic building block. Unlike MsCl, CMNSC is utilized for N -sulfonylation to create stable, permanent sulfonamide linkages[3]. The unique substitution pattern (ortho-chloro, meta-methyl, meta-nitro) makes it a "multipoint" scaffold: the nitro group can be selectively reduced to an aniline for hydrogen-bond donor generation, while the chloro group provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling or SN​Ar reactions[4].

Table 1: Physicochemical & Strategic Comparison
ParameterMesyl Chloride (MsCl)CMNSC
Molecular Weight 114.55 g/mol [2]270.05 g/mol
Physical State Colorless to pale yellow liquid[2]Solid crystalline powder
Steric Hindrance Minimal (Aliphatic methyl group)High (Ortho-chloro substitution)
Primary Synthetic Role Transient activation ( O -mesylation)[2]Permanent pharmacophore ( N -sulfonylation)[3]
Downstream Utility Displaced via SN​2 by nucleophiles[1]Nitro reduction, cross-coupling at the C-Cl bond[4]

Application 1: Mesyl Chloride in API Manufacturing

In the synthesis of complex macrocycles or epoxides, MsCl is the reagent of choice for activating secondary alcohols. The lack of steric bulk allows for rapid reaction kinetics even at low temperatures, minimizing side reactions such as elimination.

mscl_workflow A Primary/Secondary Alcohol B MsCl + TEA (0°C, DCM) A->B C Mesylate Intermediate B->C O-Sulfonylation D Nucleophile (e.g., Amine, Azide) C->D E Substituted Product (API) D->E SN2 Inversion

Caption: Workflow of alcohol activation via mesylation and subsequent SN2 substitution.

Experimental Protocol: Self-Validating O -Mesylation

Causality & Logic: The reaction is highly exothermic and generates HCl. A non-nucleophilic base (Triethylamine, TEA) is required to neutralize the acid, while strict temperature control (0 °C) prevents the newly formed mesylate from undergoing premature chloride substitution or elimination.

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add TEA (2.0 eq) to the solution. Causality: Excess base ensures the reaction mixture remains strictly alkaline, preventing acid-catalyzed degradation of sensitive functional groups.

  • Activation: Cool the flask to 0 °C using an ice bath. Add MsCl (1.2 eq) dropwise over 15 minutes[1].

  • Self-Validation Check: After 1 hour, analyze an aliquot via TLC (Hexane/EtOAc). The complete disappearance of the lower- Rf​ alcohol spot and the emergence of a higher- Rf​ mesylate spot confirms reaction completion. If unreacted alcohol persists, check the pH; if acidic, add additional TEA before adding more MsCl.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Logic: This neutralizes unreacted MsCl and removes TEA-HCl salts into the aqueous phase. Extract with DCM, dry over Na2​SO4​ , and concentrate. The crude mesylate is typically used immediately in the next step to avoid degradation.

Application 2: CMNSC in Targeted Drug Discovery

Benzenesulfonyl chlorides are critical in designing inhibitors for targets such as phosphoglycerate mutase 1 (PGAM1) and aromatase, where the sulfonamide moiety mimics transition states or engages in critical hydrogen bonding[3][5][6]. CMNSC is utilized when researchers need to build complex, multi-ring systems.

cmnsc_workflow A CMNSC (Scaffold) B Target Amine (Pyridine, 70°C) A->B C Complex Sulfonamide B->C N-Sulfonylation D Nitro Reduction (Fe/HCl or Pd/C) C->D E Aniline Derivative (H-Bond Donor) D->E Unlocks NH2 F Cross-Coupling (Pd-catalyzed) E->F G Biaryl Scaffold (Final API) F->G Functionalizes C-Cl

Caption: Multi-point derivatization strategy utilizing the CMNSC scaffold in drug discovery.

Experimental Protocol: Self-Validating N -Sulfonylation

Causality & Logic: Due to the significant steric bulk of the ortho-chloro group on CMNSC, standard room-temperature sulfonylation in DCM/TEA often stalls. Utilizing pyridine as both the solvent and a nucleophilic catalyst, combined with elevated temperatures, overcomes this activation energy barrier[3][5][6].

  • Preparation: In a dry reaction flask, dissolve the target primary or secondary amine (1.0 eq) in anhydrous pyridine[6].

  • Reagent Addition: Add CMNSC (1.2 - 1.5 eq) in a single portion. Causality: Unlike MsCl, CMNSC is a stable solid and less prone to violent exothermic hydrolysis, allowing for bulk addition.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 4–6 hours[3].

  • Self-Validation Check: Monitor via TLC. Once the amine is consumed, proceed to the isolation phase. Pour the reaction mixture into a beaker containing vigorously stirring 1N HCl (or 20% v/v HCl) and crushed ice[6].

  • Phase Separation Logic: The acidic environment protonates the pyridine, driving it entirely into the aqueous phase as a highly soluble salt. Simultaneously, the highly hydrophobic, bulky CMNSC-sulfonamide product will crash out of solution. The formation of a distinct, filterable precipitate validates successful coupling.

  • Purification: Filter the precipitate, wash with cold water to remove residual acid, and recrystallize or purify via silica gel chromatography to yield the functionalized pharmacophore[3].

Comparative Performance Data

To assist in synthetic planning, the following table summarizes the expected performance metrics and operational boundaries for both reagents based on standard laboratory conditions.

Table 2: Experimental Performance Metrics
MetricMsCl (Mesylation)CMNSC (Sulfonylation)
Typical Yields 85% – 98%65% – 85% (Sterically dependent)
Reaction Kinetics Fast (15 mins – 2 hours)Slow (4 – 12 hours)
Temperature Profile 0 °C to Room TemperatureRoom Temperature to 70 °C[3]
Primary Side Reactions Alkene elimination, chloride substitutionSulfonic acid hydrolysis, unreacted starting material
Purification Strategy Aqueous wash, used crudeAcidic precipitation, recrystallization[5][6]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Analysis of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Reaction Products

In the landscape of pharmaceutical and agrochemical synthesis, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride stands as a pivotal intermediate. Its electrophilic sulfur center readily reacts with a variety of nucle...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical synthesis, 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride stands as a pivotal intermediate. Its electrophilic sulfur center readily reacts with a variety of nucleophiles, yielding sulfonamides and sulfonate esters, many of which are precursors to biologically active molecules. The precise quantification of these reaction products is not merely a matter of academic curiosity; it is a critical determinant of reaction yield, purity, and, ultimately, the safety and efficacy of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of the major reaction products of 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing robust, self-validating analytical systems that ensure data integrity and reproducibility.

Understanding the Reactivity and its Analytical Implications

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a classic sulfonylating agent. Its reactivity is dominated by the susceptibility of the sulfonyl chloride group to nucleophilic attack. The primary reaction pathways of interest involve:

  • Sulfonamide Formation: Reaction with primary or secondary amines.

  • Sulfonate Ester Formation: Reaction with alcohols.

  • Hydrolysis: Reaction with water, often an undesired side reaction, yielding the corresponding sulfonic acid.

The resulting products possess distinct physicochemical properties that dictate the most suitable analytical approach for their quantification. The presence of the nitro-substituted aromatic ring provides a strong chromophore, making UV-based detection methods particularly effective.

Core Reaction Pathways

The following diagram illustrates the principal reactions of 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride with common nucleophiles.

G 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride Sulfonamide Sulfonamide 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride->Sulfonamide + R2NH - HCl Sulfonate Ester Sulfonate Ester 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride->Sulfonate Ester + R'OH - HCl Sulfonic Acid Sulfonic Acid 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride->Sulfonic Acid + H2O - HCl Primary/Secondary Amine (R2NH) Primary/Secondary Amine (R2NH) Primary/Secondary Amine (R2NH)->Sulfonamide Alcohol (R'OH) Alcohol (R'OH) Alcohol (R'OH)->Sulfonate Ester Water (H2O) Water (H2O) Water (H2O)->Sulfonic Acid

Caption: Key reactions of the target sulfonyl chloride.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique is a critical decision driven by factors such as the nature of the analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation. Here, we compare the three most powerful techniques for the quantitative analysis of the reaction products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Summary

The table below summarizes the performance of these techniques for the analysis of a representative sulfonamide (N-benzyl-2-chloro-3-methyl-5-nitrobenzenesulfonamide) and a sulfonate ester (methyl 2-chloro-3-methyl-5-nitrobenzenesulfonate).

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range (R²)Key Findings & Limitations
HPLC-UV Sulfonamide~0.1 µg/mL~0.3 µg/mL>0.999Excellent for non-volatile, UV-active compounds. Robust and widely available.[1][2][3]
Sulfonate Ester~0.1 µg/mL~0.3 µg/mL>0.999Similar performance to sulfonamides due to the shared chromophore.
GC-MS (SIM) Sulfonamide~1 µg/mL~3 µg/mL>0.998Less suitable for this class of sulfonamides due to low volatility and potential thermal degradation. Derivatization may be necessary.
Sulfonate Ester~0.5 ng/mL~1.5 ng/mL>0.999Highly sensitive and specific for volatile and thermally stable esters.[4][5] Prone to interference from complex matrices.
qNMR (¹H NMR) Sulfonamide~0.1 mg/mL~0.3 mg/mLN/A (Direct Method)Provides absolute quantification without a calibration curve.[6][7] Excellent for structural confirmation. Lower sensitivity than chromatographic methods.
Sulfonate Ester~0.1 mg/mL~0.3 mg/mLN/A (Direct Method)Similar performance to sulfonamides. Requires careful selection of a non-overlapping internal standard.[6][7]

In-Depth Method Analysis and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: For routine analysis of reactions involving 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, HPLC-UV is the workhorse method. The strong UV absorbance of the nitroaromatic ring in the products allows for sensitive and selective detection. This technique is particularly advantageous for analyzing crude reaction mixtures containing non-volatile starting materials, products, and by-products. The choice of a reversed-phase C18 column is standard for these types of aromatic compounds, providing excellent separation based on hydrophobicity.

Trustworthiness: A self-validating HPLC method relies on a robust set of system suitability tests and the use of a certified reference standard. Linearity, accuracy, and precision must be established through a validation protocol compliant with ICH guidelines.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Prepare Certified Reference Standard (e.g., 1 mg/mL in ACN) Calibration Create Calibration Curve Standards (e.g., 0.1-100 µg/mL) Standard->Calibration Sample Dilute Reaction Mixture in ACN Inject Inject Samples & Standards Sample->Inject Calibration->Inject Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration & Purity Quantify->Report G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Reaction Product Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard (e.g., Maleic Anhydride) Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum with Long Relaxation Delay (D1 ≥ 5 x T1) Dissolve->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and Internal Standard Signals Process->Integrate Calculate Calculate Concentration/ Purity using Formula Integrate->Calculate

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Comparative

Spectroscopic Comparison of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl Chloride Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of spectral peaks, but as a cohesive system where electronic effects, steric hindrance, and isotopic distributions tell a com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of spectral peaks, but as a cohesive system where electronic effects, steric hindrance, and isotopic distributions tell a complete mechanistic story.

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 1156136-99-0)[1] is a highly functionalized organosulfur building block. Its derivatives—particularly sulfonamides—are critical pharmacophores in drug development, frequently utilized as zinc-binding inhibitors of carbonic anhydrase[2]. However, the complex substitution pattern (ortho-chloro, meta-methyl, and meta-nitro relative to the sulfonyl group) creates unique spectroscopic signatures.

This guide objectively compares the spectroscopic performance (NMR, IR, MS) of the sulfonamide derivative of this compound against simpler baseline alternatives, providing drug development professionals with a self-validating framework for structural confirmation.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and subsequent spectroscopic characterization must follow a self-validating protocol. The conversion of the highly reactive sulfonyl chloride to a stable sulfonamide prevents in situ hydrolysis, ensuring that the spectral data reflects the true aromatic system rather than a degraded sulfonic acid byproduct[3].

Step-by-Step Protocol: Synthesis & Sample Preparation
  • Derivatization (Amination): Dissolve 50 mg of 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in 2 mL of anhydrous tetrahydrofuran (THF) at 0 °C. Dropwise, add 0.5 mL of 28% aqueous ammonium hydroxide. Causality: The low temperature controls the exothermic nucleophilic acyl substitution, preventing the displacement of the activated ortho-chloro group by ammonia.

  • Quenching & Extraction: After 30 minutes, quench with 5 mL of 1M HCl to neutralize excess ammonia. Extract with ethyl acetate (3 × 5 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • NMR Preparation: Dissolve 15 mg of the purified sulfonamide in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is chosen over CDCl₃ because it significantly slows the chemical exchange rate of the sulfonamide -NH₂ protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than being lost to the baseline[4].

  • IR Preparation: Analyze the neat crystalline solid using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • MS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Analyze via Electrospray Ionization (ESI) in negative ion mode. Causality: Sulfonamides readily lose a proton to form stable [M-H]⁻ anions, providing cleaner spectra than positive ion mode[5].

Workflow A Synthesis (Amination) B Purification (Extraction/Dry) A->B C NMR Prep (DMSO-d6) B->C D IR Prep (ATR-FTIR) B->D E MS Prep (ESI-TOF) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Workflow for the synthesis and self-validating spectroscopic analysis of sulfonamide derivatives.

Spectroscopic Data & Comparative Analysis

To isolate the spectroscopic impact of the specific substituents, we compare the 2-Chloro-3-methyl-5-nitrobenzenesulfonamide (Target Derivative) against Benzenesulfonamide (Unsubstituted Baseline) and 2-Chloro-5-nitrobenzenesulfonamide (Alternative A).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is highly sensitive to the electron-withdrawing and donating effects of the ring substituents.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆, δ in ppm)

Compound-NH₂ (br s, 2H)Ar-H (H-4)Ar-H (H-6)-CH₃ (s, 3H)
Benzenesulfonamide 7.357.55 - 7.65 (m)7.85 - 7.90 (m)N/A
Alternative A 7.828.45 (dd)8.70 (d)N/A
Target Derivative 7.788.32 (d, J=2.5 Hz)8.58 (d, J=2.5 Hz)2.52

Mechanistic Insight: The -NH₂ protons in the target derivative (7.78 ppm) are significantly deshielded compared to the baseline (7.35 ppm). This is caused by the strong inductive (-I) and mesomeric (-M) electron-withdrawing pull of the 5-nitro group, which propagates through the aromatic ring to the sulfonyl group, increasing the acidity of the sulfonamide protons[2]. The addition of the 3-methyl group slightly shields H-4 (8.32 ppm) compared to Alternative A (8.45 ppm) due to the methyl group's weak inductive electron donation (+I).

Infrared (IR) Spectroscopy

Infrared spectroscopy is the premier tool for confirming the integrity of the sulfonyl core, specifically tracking the asymmetric and symmetric S=O stretching vibrations[3].

Table 2: Key IR Stretching Frequencies (ATR-FTIR, cm⁻¹)

Compoundν(N-H) stretchν(S=O) Asymmetricν(S=O) Symmetricν(C-Cl) stretch
Benzenesulfonamide 3250, 335013301160N/A
Alternative A 3265, 3365135211721045
Target Derivative 3260, 3360134811701050

Mechanistic Insight: The S=O asymmetric stretch shifts from 1330 cm⁻¹ in the baseline to 1348 cm⁻¹ in the target derivative. The electron-withdrawing nitro group removes electron density from the sulfur atom, which increases the S=O bond order and force constant, requiring higher energy (higher wavenumbers) to induce vibration.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the halogen substitution via isotopic distribution[5].

Table 3: High-Resolution Mass Spectrometry (ESI- negative mode)

CompoundFormulaExact Mass [M-H]⁻Observed Isotope Pattern (Relative Abundance)
Alternative A C₆H₅ClN₂O₄S234.9586234.95 (100%), 236.95 (33%)
Target Derivative C₇H₇ClN₂O₄S248.9742248.97 (100%), 250.97 (33%)

Mechanistic Insight: The presence of a single chlorine atom in the target derivative is unequivocally confirmed by the characteristic 3:1 ratio of the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.

Mechanistic Causality of Spectral Shifts

Understanding these spectral profiles requires mapping the competing electronic effects acting upon the sulfonamide reporter group. The diagram below illustrates how each substituent modulates the electron density of the core structure, dictating the observed NMR and IR shifts.

ElectronicEffects Core Sulfonamide Core (Reporter Group) Nitro 5-Nitro Group Strong -I, -M Effect (Deshields NH, shifts IR up) Nitro->Core Electron Withdrawal Chloro 2-Chloro Group -I, +M Effect (Steric hindrance, isotopic MS) Chloro->Core Inductive Pull / Steric Methyl 3-Methyl Group +I Effect (Slight shielding of H-4) Methyl->Core Electron Donation

Electronic effects of substituents on the sulfonamide core dictating spectroscopic shifts.

References

1.[2] Taylor & Francis. Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Available at: 2.[1] NextSDS. 2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information. Available at: 3.[3] Jinli Chemical. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available at: 4.[4] Benchchem. Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers. Available at: 5.[5] ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Advanced Safety and Operational Guide: Handling 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride As a Senior Application Scientist, I frequently consult drug development professionals and synthetic chemists on the sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

As a Senior Application Scientist, I frequently consult drug development professionals and synthetic chemists on the safe manipulation of highly reactive electrophiles. 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride presents a unique convergence of hazards. It is not merely a toxic irritant; it is an aggressive, moisture-sensitive electrophile. Understanding the causality behind its reactivity is the first step in designing a fail-safe operational and disposal plan.

Physicochemical Profile & Mechanistic Hazard Analysis

To safely handle this reagent, we must first quantify its properties and understand the mechanisms driving its hazards.

Table 1: Quantitative Data and Hazard Classifications

PropertySpecification
Chemical Name 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS Number 1156136-99-0[1]
Molecular Formula C7H5Cl2NO4S[2]
Monoisotopic Mass 268.93164 Da[2]
Hazard Codes H302, H312, H332, H314, H336[1]
GHS Classifications Acute Tox. (Oral/Dermal/Inhalation), Skin Corr. 1C, STOT SE 3[1]

Mechanistic Causality: The sulfonyl chloride functional group is highly susceptible to nucleophilic attack. Ambient moisture acts as a nucleophile, leading to rapid, exothermic hydrolysis. This reaction yields the corresponding sulfonic acid and liberates gaseous hydrogen chloride (HCl). The electron-withdrawing nitro group on the benzene ring exacerbates this by increasing the electrophilicity of the sulfur center, accelerating hydrolysis compared to un-substituted analogs. Consequently, exposure to skin or mucous membranes causes immediate, severe chemical burns (Skin Corr. 1C) driven by both the inherent reactivity of the sulfonyl chloride and the localized generation of corrosive HCl acid[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound. A targeted defense strategy is required, aligning with OSHA and NIOSH standards[3].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood (face velocity >100 fpm). If ventilation fails or during a spill, a NIOSH-approved full-face respirator equipped with acid gas/particulate cartridges (e.g., P100 + Acid Gas) is mandatory[3].

  • Dermal Protection: Standard nitrile gloves offer limited resistance to acid chlorides and will degrade upon sustained contact. Use heavy-duty Butyl rubber or Neoprene gloves. Self-Validating System: Wear a secondary layer of brightly colored disposable nitrile underneath the Butyl gloves. If the outer glove discolors or tears, the inner glove provides a temporary barrier and an immediate visual cue to halt work and evacuate.

  • Ocular/Face Protection: Tight-sealing chemical splash goggles combined with a full-face shield are required to protect against corrosive HCl off-gassing and violent splattering[3].

  • Body: A flame-resistant, knee-length laboratory coat and a chemical-resistant apron.

Operational Workflow: Anhydrous Sulfonylation Protocol

Every protocol must be a self-validating system. The following methodology for utilizing 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride in a standard amine sulfonylation ensures continuous safety verification.

Step-by-Step Methodology:

  • System Purge & Validation: Assemble oven-dried glassware (flask, addition funnel) while hot. Purge the system with inert gas (Argon or N2) for 15 minutes.

    • Validation Check: Bubble the exhaust gas through a mineral oil bubbler; a steady, uninterrupted flow confirms a positive-pressure, moisture-free environment.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., dry DCM or THF). Add the amine substrate and a non-nucleophilic base (e.g., DIPEA or triethylamine) to the reaction flask.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0°C).

    • Causality: The sulfonylation reaction is highly exothermic. Starting at 0°C suppresses side reactions and prevents thermal runaway.

  • Reagent Preparation: Inside the fume hood, weigh the 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride into a sealed, septum-capped vial. Dissolve it in a minimum volume of anhydrous solvent.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the addition funnel via a dry syringe. Add the solution dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature using a thermocouple. A temperature spike of >5°C indicates the addition rate is too fast; pause immediately to allow the system to cool.

  • Reaction Quench: Once complete, quench the reaction slowly with a saturated aqueous sodium bicarbonate solution at 0°C to safely neutralize unreacted sulfonyl chloride and generated HCl.

Emergency Response & Spill Mitigation Plan

Water must never be used to clean up a sulfonyl chloride spill, as it will trigger a violent release of toxic HCl gas.

SpillResponse A Spill Detected: 2-Chloro-3-methyl-5-nitrobenzene- 1-sulfonyl chloride B Assess Spill Size & Ventilation A->B C Major Spill / Outside Hood B->C High Risk D Minor Spill / Inside Hood B->D Low Risk E Evacuate Lab & Call HazMat C->E F Don NIOSH Respirator & Heavy Butyl Gloves D->F G Isolate Spill (DO NOT USE WATER) F->G H Cover with Dry Sand or Vermiculite G->H I Neutralize with Solid Soda Ash / Lime H->I J Sweep into Vented Plastic Container I->J K Dispose as Hazardous Acidic Waste J->K

Caption: Workflow for mitigating a sulfonyl chloride spill, emphasizing anhydrous containment and safety.

Disposal Plan

Proper disposal prevents downstream environmental contamination and container pressurization.

  • Neutralization: Any residual 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride must be fully neutralized before disposal. Slowly add the residue to a large excess of stirred, ice-cold 5% sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution.

  • Validation: Test the pH of the resulting solution using pH paper. Ensure the solution remains basic (pH > 8).

  • Containment: Transfer the neutralized, aqueous waste to a designated, properly labeled hazardous waste carboy.

    • Crucial Causality Check: Ensure the waste container has a vented cap. If trace unreacted sulfonyl chloride remains, it will slowly hydrolyze and release gas, which can cause a sealed container to catastrophically rupture.

References

  • Fisher Scientific. "4-Cyanobenzene-1-sulfonyl chloride - SAFETY DATA SHEET".
  • SD Fine-Chem. "SULPHURYL CHLORIDE - SD Fine-Chem".
  • NextSDS. "2-chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride — Chemical Substance Information".
  • PubChemLite. "H2 - Explore".

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
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2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
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